Olanzapine 2-Carboxaldehyde
Description
BenchChem offers high-quality Olanzapine 2-Carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olanzapine 2-Carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVWUCKQZRTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858247 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330277-34-3 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Olanzapine 2-Carboxaldehyde as a research chemical
Executive Summary & Chemical Context
Olanzapine 2-Carboxaldehyde (CAS: 1330277-34-3), chemically defined as 2-formyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine , is a critical research standard used primarily in the impurity profiling of the antipsychotic drug Olanzapine. It represents a specific oxidative degradation product where the characteristic C-2 methyl group of the thiophene ring has been oxidized to an aldehyde.
As a Senior Application Scientist, I have structured this guide to bypass the limitations of direct oxidation of the parent drug—which often yields intractable mixtures of N-oxides and lactams—and instead focus on a de novo synthetic route . This approach ensures high regioselectivity and chemical purity, essential for its use as a certified reference material (CRM).
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-formyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine |
| CAS Number | 1330277-34-3 |
| Molecular Formula | C₁₇H₁₈N₄OS |
| Molecular Weight | 326.42 g/mol |
| Role | Oxidative Impurity Standard, Synthetic Intermediate |
Retrosynthetic Analysis & Strategy
The synthesis of Olanzapine 2-Carboxaldehyde is best approached via the Vilsmeier-Haack formylation of a des-methyl thienobenzodiazepine precursor. Attempting to oxidize Olanzapine directly using reagents like Selenium Dioxide (
Our strategy relies on constructing the core thienobenzodiazepine scaffold with the aldehyde functionality introduced prior to the final piperazine coupling, or on a protected intermediate.
Strategic Pathway
-
Nucleophilic Substitution: Coupling of 2-fluoronitrobenzene with 2-aminothiophene-3-carbonitrile.
-
Regioselective Formylation: Introduction of the aldehyde at the C-5 position of the thiophene ring (which becomes C-2 of the final scaffold) using
. -
Reductive Cyclization: Tin(II) chloride mediated reduction of the nitro group to an amine, triggering spontaneous cyclization to the amidine.
-
Amine Exchange: Displacement of the amidine amine with N-methylpiperazine to yield the final target.
Figure 1: Retrosynthetic pathway designed to avoid late-stage oxidation risks.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Nitroanilino)thiophene-3-carbonitrile
This step establishes the N-C bond between the benzene and thiophene rings.
-
Reagents: 2-Fluoronitrobenzene (1.0 eq), 2-Aminothiophene-3-carbonitrile (1.0 eq), Lithium Hydroxide (LiOH, 2.5 eq).
-
Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Protocol:
-
Dissolve 2-aminothiophene-3-carbonitrile in DMSO (5 vol).
-
Add LiOH and stir at ambient temperature for 30 minutes to deprotonate the amine.
-
Add 2-fluoronitrobenzene dropwise. The reaction is exothermic; maintain temperature
. -
Stir at
for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Pour the reaction mixture into ice-cold water (20 vol). The product will precipitate as a bright orange/red solid. Filter, wash with water, and dry under vacuum at
.
-
Step 2: Vilsmeier-Haack Formylation
Introduction of the aldehyde group at the C-5 position of the thiophene ring.
-
Reagents: Phosphorus Oxychloride (
, 1.2 eq), Dimethylformamide (DMF, 5.0 eq). -
Protocol:
-
Prepare the Vilsmeier reagent: Cool DMF to
and add dropwise under . Stir for 30 mins to form the chloroiminium ion. -
Dissolve the product from Step 1 in DMF (3 vol) and add it slowly to the Vilsmeier reagent at
. -
Heat the mixture to
for 3 hours. -
Hydrolysis: Cool to room temperature and pour into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. Purify via column chromatography if necessary (silica gel) to obtain 2-(2-nitroanilino)-5-formylthiophene-3-carbonitrile .
-
Step 3: Reductive Cyclization
This is the most critical step. Reduction of the nitro group yields an aniline which immediately attacks the nitrile carbon, closing the seven-membered ring.
-
Reagents: Tin(II) Chloride Dihydrate (
, 4.0 eq), Conc. HCl. -
Solvent: Ethanol.[2]
-
Protocol:
-
Suspend the formylated intermediate in Ethanol (10 vol).
-
Add
followed by dropwise addition of Conc. HCl (caution: exotherm). -
Reflux the mixture (
) for 2-4 hours. The color typically shifts from orange to pale yellow. -
Workup: Cool to room temperature. Neutralize carefully with 20% NaOH solution to pH 8-9.
-
Filter the resulting slurry to remove tin salts. Wash the filter cake with THF.
-
Concentrate the filtrate to yield the crude 4-amino-10H-thieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde .
-
Note: This intermediate is unstable; proceed immediately to the next step or store under Argon at
.
-
Step 4: Condensation with N-Methylpiperazine
The final step installs the piperazine moiety via an amine exchange reaction.
-
Reagents: N-Methylpiperazine (NMP, 5.0 eq).
-
Solvent: Toluene/DMSO (4:1 mixture).
-
Protocol:
-
Dissolve the Step 3 intermediate in the solvent mixture.
-
Reflux at
for 12-18 hours under an inert atmosphere ( ). -
Monitoring: HPLC is required here. The reaction is complete when the 4-amino precursor is consumed.
-
Purification:
-
Cool to room temperature.[10] Add water and extract with Dichloromethane (DCM).
-
Wash the organic layer with water (3x) to remove DMSO and excess piperazine.
-
Crystallize from Acetonitrile or purify via Prep-HPLC (C18 column, Ammonium Formate buffer/Acetonitrile gradient).
-
-
Analytical Characterization
To validate the synthesis, the following analytical criteria must be met. The aldehyde proton is the diagnostic signal.
| Technique | Expected Signal / Result |
| 1H NMR (400 MHz, CDCl3) | |
| Mass Spectrometry (ESI+) | |
| IR Spectroscopy | Strong absorption at 1670-1690 cm⁻¹ (C=O stretch, conjugated aldehyde). |
| HPLC Purity |
Process Safety & Handling
Critical Hazards[1][12]
-
Phosphorus Oxychloride (
): Reacts violently with water releasing HCl gas. Use only in a fume hood with dry glassware. -
Tin(II) Chloride: Corrosive and toxic. Waste streams must be treated as heavy metal waste.
-
Olanzapine Derivatives: Potent pharmacological agents.[11] Handle with high-containment procedures (glovebox or isolator) to prevent inhalation or skin contact.
Workflow Visualization
The following diagram illustrates the operational workflow and critical control points (CCPs).
Figure 2: Operational workflow highlighting Critical Control Points (CCPs).
References
-
Larsen, S. D., et al. (2000). Intermediates and process for preparing olanzapine. US Patent 6,020,487. Eli Lilly and Company.[9]
- Source of the Vilsmeier-Haack formylation strategy on the thienobenzodiazepine precursor.
-
Chakrabarti, J. K., et al. (1993). 10H-Thieno[2,3-b][1,5]benzodiazepine derivatives. US Patent 5,229,382.
- Foundational text on the synthesis of the Olanzapine core structure.
-
TLC Pharmaceutical Standards. (2024). Olanzapine 2-Carboxaldehyde Product Data Sheet.
- Verification of CAS 1330277-34-3 and chemical structure.
-
Calligaro, D. O., et al. (1997). The synthesis and pharmacological characterization of the metabolites of olanzapine. Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[1]
- Provides context on oxid
Sources
- 1. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]
- 2. guidechem.com [guidechem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. US8044196B2 - Process for producing pure form of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2264016B1 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]
- 7. WO2005090359A2 - Synthesis of 2-methyl-4-(4-methyl-1-piperazinyl)-10h-thieno[2, 3-b][1,5]benzodiazepine and salts thereof - Google Patents [patents.google.com]
- 8. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]
- 9. Showing Compound Olanzapine (FDB023585) - FooDB [foodb.ca]
- 10. akjournals.com [akjournals.com]
- 11. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery, Synthesis, and Significance of Olanzapine 2-Carboxaldehyde: A Technical Whitepaper
Executive Summary
Olanzapine is a highly effective atypical antipsychotic utilized globally for the management of schizophrenia and bipolar disorder. In the rigorous landscape of pharmaceutical drug development, the chemical stability of the Active Pharmaceutical Ingredient (API) and its pharmacokinetic fate are of paramount importance. During forced degradation studies and in vivo metabolic profiling, a critical derivative—Olanzapine 2-Carboxaldehyde (CAS No. 1330277-34-3) —emerges as both a primary oxidative degradation impurity and a downstream human metabolite[1][2].
This technical guide provides an authoritative analysis of Olanzapine 2-Carboxaldehyde, detailing its structural identity, mechanistic pathways of formation, and the self-validating analytical and synthetic protocols required by modern quality control (QC) and research laboratories.
Chemical Identity and Structural Characteristics
Olanzapine is characterized by a 10H-thieno[2,3-b][1,5]benzodiazepine core, featuring a highly reactive methyl group at the C2 position of the thiophene ring. The selective oxidation of this allylic-like methyl group yields Olanzapine 2-Carboxaldehyde (also referred to in literature as 2-formyl olanzapine)[2].
Table 1: Physicochemical and Analytical Properties
| Property | Value |
| Compound Name | Olanzapine 2-Carboxaldehyde |
| Synonyms | 2-Formyl Olanzapine; Olanzapine Metabolite M6 |
| CAS Registry Number | 1330277-34-3 |
| Chemical Formula | C17H18N4OS |
| Molecular Weight | 326.42 g/mol |
| Monoisotopic Mass | 326.1201 Da |
| Structural Alteration | C2-Methyl oxidized to C2-Aldehyde |
Mechanistic Pathways: Degradation and Biotransformation
The discovery and continued monitoring of Olanzapine 2-Carboxaldehyde are driven by its dual origin. It is formed via two distinct, yet chemically analogous, oxidative pathways:
-
Ex Vivo Oxidative Degradation (API & Formulation): During the storage of the API or within formulated drug products, exposure to atmospheric oxygen, light, or trace transition metals initiates a radical-mediated auto-oxidation cascade. The C2-methyl group is highly susceptible to hydrogen abstraction, ultimately degrading into the aldehyde form[3].
-
In Vivo Biotransformation (Pharmacokinetics): Following administration, Olanzapine undergoes extensive hepatic metabolism. Cytochrome P450 enzymes (primarily CYP1A2) oxidize the C2-methyl group to form 2-hydroxymethyl olanzapine (Metabolite M5). Subsequent enzymatic oxidation by alcohol dehydrogenases yields 2-formyl olanzapine (Metabolite M6), which can be further oxidized to 2-carboxy olanzapine (Metabolite M7)[2].
Fig 1: In vivo metabolic and ex vivo degradation pathways of Olanzapine.
Self-Validating Protocol: Targeted Synthesis of the Reference Standard
To accurately quantify this impurity to ICH Q3A/Q3B standards, laboratories must synthesize a high-purity reference standard. The synthetic challenge lies in selectively oxidizing the C2-methyl group without over-oxidizing the electron-rich piperazine nitrogen (which would yield an N-oxide) or the core sulfur atom.
Causality of Reagent Choice: Selenium dioxide (SeO₂) is selected because it exhibits high chemoselectivity for allylic and heteroaromatic methyl groups. The reaction proceeds via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement, leaving the basic amine functionalities completely intact.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 equivalent of Olanzapine API in a 4:1 solvent mixture of 1,4-dioxane and deionized water.
-
Selective Oxidation: Add 1.2 equivalents of SeO₂. Heat the mixture to reflux (90°C) under a strict nitrogen atmosphere for 4 hours.
-
In-Process Control (Self-Validation Step 1): Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is validated as complete when the parent Olanzapine spot (Rf ~0.4) is entirely consumed, replaced by a new UV-active spot (Rf ~0.6).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove precipitated elemental selenium (red/black solid). Concentrate the filtrate in vacuo.
-
Purification: Isolate the target compound via flash column chromatography utilizing a gradient of DCM to 5% Methanol in DCM.
-
Final Validation (Self-Validation Step 2): Confirm structural identity via ¹H-NMR (verifying the appearance of an aldehyde proton singlet at ~9.8 ppm and the disappearance of the C2-methyl singlet at ~2.3 ppm) and LC-MS (confirming the m/z 327.1 [M+H]⁺ molecular ion).
Fig 2: Self-validating synthetic workflow for Olanzapine 2-Carboxaldehyde.
Self-Validating Protocol: Analytical Detection and Quantification
Regulatory compliance mandates the stringent monitoring of API degradation products. The following UPLC-MS/MS protocol is engineered to separate Olanzapine 2-Carboxaldehyde from the parent drug and other related substances.
Causality of Method Design: A slightly acidic to neutral mobile phase (pH 6.0 ammonium acetate) is chosen to maintain the basic piperazine ring in a consistent ionization state. This prevents peak tailing, ensures reproducible retention times, and optimizes electrospray ionization (ESI) efficiency.
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Specification |
| Column | C18, 100 x 2.1 mm, 1.7 µm (UPLC) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient Profile | 10% B to 90% B over 10 minutes |
| Detection | ESI-MS/MS (Positive Ion Mode, m/z 327.1 [M+H]⁺) |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the stressed API sample in the initial mobile phase (10% B) to achieve a concentration of 1 mg/mL.
-
System Suitability Testing (Self-Validation Step 1): Inject a resolution standard mixture containing 0.1% Olanzapine 2-Carboxaldehyde spiked into pure Olanzapine API. The analytical run is only validated if the chromatographic resolution (Rs) between the API and the impurity peak is > 2.0.
-
Spike-Recovery (Self-Validation Step 2): Prepare a matrix blank and a sample spiked with a known concentration of the synthesized reference standard. Analytical recovery must fall strictly between 98.0% and 102.0% to rule out matrix-induced ion suppression in the MS source.
-
Analysis & Quantification: Execute the gradient run. Olanzapine 2-Carboxaldehyde typically elutes slightly later than Olanzapine due to the addition of the lipophilic/polarizable carbonyl group. Integrate the peak area at m/z 327.1 and calculate the w/w% against an external calibration curve.
Significance in Drug Development & Toxicology
The identification and rigorous control of Olanzapine 2-Carboxaldehyde are paramount for two distinct reasons:
-
Toxicological Compliance: Aldehydes are inherently electrophilic and possess the potential to form Schiff bases with primary amines found in endogenous proteins or DNA. If this impurity exceeds the ICH qualification threshold (typically 0.15% or 1.0 mg/day intake), it necessitates strict toxicological qualification to rule out genotoxicity[1].
-
Pharmacokinetic Profiling: Understanding its formation as Metabolite M6[2] provides critical insights into the patient-specific pharmacokinetic variability of Olanzapine. Monitoring the ratio of M5 to M6 can help identify patients with polymorphic CYP450 or dehydrogenase expression, paving the way for personalized psychiatric dosing regimens.
References
- TLC Pharmaceutical Standards. "Product Page - TLC Pharmaceutical Standards: Olanzapine 2-Carboxaldehyde". tlcstandards.com.
- Taylor & Francis. "Nitrenium ion – Knowledge and References". taylorandfrancis.com.
- ResearchGate. "Spectrofluorimetric first derivative synchronous approach for determination of olanzapine...". researchgate.net.
Sources
Olanzapine 2-Carboxaldehyde: Mechanistic Origins, Analytical Profiling, and Control Strategies in API Synthesis
Executive Summary
Olanzapine is a highly efficacious atypical antipsychotic of the thienobenzodiazepine class, widely prescribed for schizophrenia and bipolar disorder. During its synthesis and subsequent shelf-life, the active pharmaceutical ingredient (API) is susceptible to degradation and process-related impurity formation[1]. One of the most critical impurities requiring stringent control is Olanzapine 2-Carboxaldehyde (CAS 1330277-34-3) [2]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its formation, self-validating analytical protocols for its quantification, and process chemistry strategies to ensure compliance with International Council for Harmonisation (ICH) guidelines[3].
Chemical Identity and Structural Elucidation
Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) features an electron-rich thiophene ring. The C2-methyl group on this ring is the primary site of vulnerability. Oxidation or synthetic carryover yields Olanzapine 2-Carboxaldehyde, wherein the methyl group is replaced by a formyl (aldehyde) moiety[4].
Table 1: Comparative Physicochemical and Analytical Properties
| Property | Olanzapine (API) | Olanzapine 2-Carboxaldehyde (Impurity) |
| CAS Number | 132539-06-1 | 1330277-34-3 |
| Molecular Formula | C17H20N4S | C17H18N4OS |
| Molecular Weight | 312.43 g/mol | 326.42 g/mol |
| Monoisotopic Mass | 312.14 | 326.12 |
| Structural Difference | C2-Methyl group | C2-Formyl (Aldehyde) group |
| Origin | Target Product | Degradation / Synthetic Carryover |
Mechanistic Pathways of Formation
The presence of Olanzapine 2-Carboxaldehyde in the final API typically arises from two distinct causal pathways:
-
Pathway A: Oxidative Degradation (Autoxidation). The thiophene ring donates electron density to the C2-methyl group, rendering its C-H bonds highly susceptible to radical-mediated autoxidation. In the presence of atmospheric oxygen, light, or trace transition metals (e.g., Pd or Cu from upstream catalysis), the methyl group oxidizes first to an intermediate alcohol (2-Hydroxymethyl Olanzapine), which rapidly undergoes further oxidation to the stable 2-carboxaldehyde[5].
-
Pathway B: Synthetic Carryover. The standard synthesis of olanzapine utilizes 2-amino-5-methylthiophene-3-carbonitrile as a starting material. If this precursor is contaminated with its oxidized analog (2-amino-5-formylthiophene-3-carbonitrile), the formyl group will survive the subsequent cyclization and amination steps, carrying over directly into the final API as a process impurity[6].
Mechanistic pathways for the formation of Olanzapine 2-Carboxaldehyde via synthesis and degradation.
Analytical Methodology: Detection and Quantification
To ensure trustworthiness and reproducibility, the following stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed to resolve the 2-carboxaldehyde impurity from the parent API[7].
Causality in Method Design:
Olanzapine contains a basic piperazine ring (
Protocol: Stability-Indicating RP-HPLC-UV Method
-
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 25 mM Potassium dihydrogen phosphate (
) in HPLC-grade water, adjusted to pH 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane. -
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
Step 2: Chromatographic Parameters
-
Column: C8 stationary phase (e.g., Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm). Note: A C8 column is selected over C18 to slightly reduce the hydrophobic retention of the bulky thienobenzodiazepine core, sharpening the peaks and reducing run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm (optimal isosbestic absorption for the thienobenzodiazepine chromophore)[7].
-
Gradient Program: 0–5 min (10% B), 5–15 min (10%
40% B), 15–20 min (40% 70% B), 20–25 min (70% B), 25–30 min (10% B).
-
-
Step 3: System Suitability and Validation (Self-Validating Criteria)
-
Standard Preparation: Prepare a resolution solution containing 1.0 mg/mL Olanzapine API spiked with 0.1% (w/w) Olanzapine 2-Carboxaldehyde reference standard.
-
Acceptance Criteria: The analytical system is deemed valid only if the resolution (
) between Olanzapine and Olanzapine 2-Carboxaldehyde is , and the tailing factor ( ) for the API peak is .
-
Regulatory and Toxicological Implications
The control of impurities in new drug substances is strictly governed by ICH Q3A(R2)[8]. For a drug like olanzapine (maximum daily dose typically
However, the structural nature of Olanzapine 2-Carboxaldehyde demands closer scrutiny. Aldehydes are reactive electrophiles capable of forming Schiff bases with primary amines in proteins and DNA. Consequently, this impurity is subject to evaluation under the ICH M7(R1) guidelines for DNA-reactive (mutagenic) impurities[1]. If in-silico Structure-Activity Relationship (SAR) models flag the formyl-thiophene moiety, the impurity must be controlled at or below the Threshold of Toxicological Concern (TTC), unless an Ames test confirms it is non-mutagenic, allowing it to default back to the standard ICH Q3A(R2) limits[3].
Mitigation and Process Control in Manufacturing
To suppress the formation of this impurity, process chemists must implement a multi-tiered control strategy:
-
Upstream Control: Establish a strict specification limit (
) for 2-amino-5-formylthiophene-3-carbonitrile in the regulatory starting material. -
Antioxidant Interventions: Utilize inert gas sparging (Argon or Nitrogen) during the final crystallization steps to displace dissolved oxygen.
-
Metal Scavenging: Introduce chelating agents (e.g., EDTA) or functionalized silica scavengers during the organic extraction phases to remove trace transition metals that catalyze autoxidation.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Evaluating Impurities in New Drugs to Prevent Delays in Development Source: Premier Research URL:[Link]
-
Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry Source: PubMed (National Institutes of Health) URL:[Link]
-
Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
Sources
- 1. premier-research.com [premier-research.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. tlcstandards.com [tlcstandards.com]
- 5. CAS [chemicalbook.com]
- 6. N-[2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy)acetyl]alanine|956236-91-2 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Advanced Analytical Protocol: Detection and Quantification of Olanzapine 2-Carboxaldehyde
Abstract
This application note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the detection of Olanzapine 2-Carboxaldehyde , a specific oxidative degradation product of the atypical antipsychotic Olanzapine. Unlike common N-oxide impurities, the 2-carboxaldehyde analog results from the oxidation of the C2-methyl group on the thiophene ring, posing unique separation challenges due to its structural similarity to the parent compound. This guide provides a self-validating workflow, mechanistic insights into impurity formation, and a robust gradient elution method suitable for QC and stability testing in pharmaceutical development.
Introduction & Chemical Context
The Impurity Landscape
Olanzapine is chemically labile, susceptible to both oxidative and hydrolytic degradation. While the N-oxide (Impurity B) and Lactam (Impurity A) are frequently monitored, the 2-Carboxaldehyde derivative (often referred to as 2-Formyl Olanzapine ) represents a critical oxidative pathway affecting the thiophene moiety.
-
Parent Compound: Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine).[1][2]
-
Target Impurity: Olanzapine 2-Carboxaldehyde.
-
Formation Mechanism: Radical-mediated autoxidation of the C2-methyl group, often catalyzed by trace metals or exposure to light/air during storage.
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade leading to the formation of the 2-Carboxaldehyde impurity.
Figure 1: Oxidative degradation pathway of Olanzapine leading to the 2-Carboxaldehyde impurity.
Method Development Strategy
Chromatographic Challenges
-
Basicity: Olanzapine has a pKa of ~7.4 (piperazine nitrogen). Standard acidic mobile phases can cause peak tailing due to interaction with residual silanols.
-
Solution: Use of a high-pH stable column or an end-capped C8/C18 column with a buffered mobile phase (pH 6.8–7.5) to keep the amine neutral/suppressed.
-
-
Structural Similarity: The aldehyde differs from the methyl group only by two protons and one oxygen, requiring high plate counts for resolution.
-
Stability: The aldehyde itself is reactive. Sample preparation must minimize time in solution.
Selection Justification
-
Column: Inertsil ODS-3V (C18) or Agilent Zorbax Eclipse XDB-C18 . These columns provide excellent peak shape for basic compounds due to high surface coverage and double end-capping.
-
Buffer: Phosphate Buffer (pH 6.8) . Operating near neutral pH ensures the piperazine ring is less ionized, improving retention and peak symmetry compared to acidic conditions.
Experimental Protocol
Reagents and Standards
-
Olanzapine Reference Standard: >99.0% purity.
-
Olanzapine 2-Carboxaldehyde Standard: Synthetic standard (often available as custom synthesis or impurity standard).
-
Acetonitrile (ACN): HPLC Grade.[3]
-
Methanol (MeOH): HPLC Grade.[3]
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Triethylamine (TEA): For peak shape improvement (optional, if tailing persists).
-
Water: Milli-Q or equivalent (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Specification |
| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm (or equivalent C18) |
| Mobile Phase A | 50 mM Phosphate Buffer, pH 6.8 (adjusted with dilute NaOH/H3PO4) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 10 - 20 µL |
| Detection | UV-Vis / PDA at 260 nm (Secondary: 220 nm) |
| Run Time | 45 minutes |
Gradient Program
A gradient is required to separate the early eluting N-oxide and the late eluting dimer/aldehyde impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 75 | 25 | Initial |
| 5.0 | 75 | 25 | Isocratic Hold |
| 25.0 | 40 | 60 | Linear Ramp |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 75 | 25 | Re-equilibration |
| 45.0 | 75 | 25 | End |
Sample Preparation (Critical)
-
Diluent: Mobile Phase A : Acetonitrile (60:40).
-
Stock Solution: Dissolve 25 mg Olanzapine in 25 mL diluent (1000 µg/mL). Protect from light using amber glassware.
-
Impurity Spike: Spike the stock solution with 2-Carboxaldehyde standard to a concentration of 0.15% (1.5 µg/mL) relative to the parent for system suitability.
Workflow & Logic
The following diagram outlines the self-validating analytical workflow.
Figure 2: Validated HPLC workflow for Olanzapine impurity profiling.
Validation Parameters & Acceptance Criteria
To ensure Trustworthiness and Scientific Integrity , the method must meet the following criteria (based on ICH Q2(R1)):
-
Specificity:
-
No interference from blank (diluent) at the retention time of Olanzapine or 2-Carboxaldehyde.
-
Resolution (
): > 1.5 between Olanzapine and 2-Carboxaldehyde. (Note: The aldehyde typically elutes after the main peak in this pH 6.8 system due to loss of the methyl donor effect, though relative retention can shift based on specific column chemistry).
-
-
Linearity:
-
Range: LOQ to 150% of the specification limit (0.15%).
- value: > 0.999.[4]
-
-
Limit of Quantitation (LOQ):
-
Signal-to-Noise (S/N) ratio ≥ 10.[2]
-
Typical LOQ for this method: ~0.05 µg/mL.
-
-
Robustness:
-
Small changes in pH (± 0.2) and Column Temperature (± 5°C) should not alter the elution order.
-
Troubleshooting & "Scientist-to-Scientist" Insights
-
Peak Tailing: If Olanzapine shows excessive tailing (
), the buffer pH may have drifted lower than 6.8. The piperazine nitrogen becomes protonated at lower pH, interacting with silanols. Ensure pH is strictly adjusted to 6.8 before adding organic modifier. -
Ghost Peaks: Olanzapine is light-sensitive. If you see unknown peaks increasing over time in the autosampler, verify that amber vials are used and the autosampler temperature is set to 4°C-10°C.
-
Aldehyde Stability: The 2-Carboxaldehyde impurity can further oxidize to the carboxylic acid. If you observe a decrease in the aldehyde peak area with a corresponding rise in a new early-eluting peak, your standard solution may be degrading. Prepare standards fresh daily.
References
-
United States Pharmacopeia (USP). Olanzapine Monograph: Organic Impurities. USP-NF. Available at: [Link] (Accessed via subscription).
-
Baertschi, S. W., et al. (2008). "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine in solid oral formulations." Journal of Pharmaceutical Sciences, 97(2), 883-892.[5][6] Available at: [Link]
-
Rao, R. N., et al. (2008).[2] "Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS." Journal of Separation Science, 31(1), 107-118. Available at: [Link]
-
Cui, D., et al. (2011). "Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities." The Analyst, 136, 3149-3156.[7] Available at: [Link]
Sources
- 1. uspnf.com [uspnf.com]
- 2. longdom.org [longdom.org]
- 3. akjournals.com [akjournals.com]
- 4. sciensage.info [sciensage.info]
- 5. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC-UV Quantification of Olanzapine 2-Carboxaldehyde
Executive Summary
This Application Note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Olanzapine 2-Carboxaldehyde .
Olanzapine (OLZ) is an atypical antipsychotic of the thienobenzodiazepine class.[1][2] It is highly susceptible to oxidative degradation, particularly at the piperazine nitrogen and the thiophene methyl group. While Pharmacopeial monographs (USP/EP) characterize the Lactam (Impurity B) and Thiophene-carbonitrile (Impurity A), Olanzapine 2-Carboxaldehyde represents a specific oxidative pathway where the C2-methyl group on the thiophene ring is oxidized to an aldehyde.
Key Technical Advantages of this Protocol:
-
Specificity: Resolves the 2-Carboxaldehyde degradant from the parent peak and the critical "Lactam" impurity (Impurity B).
-
Robustness: Utilizes a buffered acidic mobile phase to suppress silanol activity, ensuring excellent peak symmetry (
) for the basic thienobenzodiazepine moiety. -
Sensitivity: Optimized for low-level detection (LOQ < 0.05%) suitable for ICH Q3B(R2) compliance.
Chemical Context & Analyte Profile
Understanding the physicochemical properties of the analyte is the foundation of this method.
| Property | Olanzapine (Parent) | Olanzapine 2-Carboxaldehyde (Analyte) |
| Structure | Thienobenzodiazepine with C2-Methyl | C2-Methyl oxidized to C2-Formyl (Aldehyde) |
| Polarity | Moderate ( | Higher Polarity (elutes earlier than parent) |
| pKa | ~7.4 (Piperazine N) | ~6.5 (Reduced basicity due to electron withdrawal) |
| Stability | Sensitive to Light/Air/Moisture | Highly Reactive (Aldehyde can oxidize to Acid) |
| UV Max | 260 nm, 220 nm | ~260 nm (Conjugation preserved) |
Degradation Pathway Visualization
The following diagram illustrates the oxidative pathway leading to the formation of the 2-Carboxaldehyde impurity.
Figure 1: Oxidative degradation pathway of Olanzapine leading to the 2-Carboxaldehyde impurity.[3]
Method Development Strategy (Expertise & Experience)
Column Selection: The Silanol Challenge
Olanzapine is a basic compound containing a piperazine ring.[4] On standard silica columns, the protonated amine interacts with residual silanols, causing severe peak tailing.
-
Decision: We utilize an End-capped C8 or C18 column (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB).
-
Reasoning: High carbon loading and rigorous end-capping shield the silica surface, ensuring the separation is driven by hydrophobic interaction rather than secondary ion-exchange.
Mobile Phase Design
-
Buffer: Phosphate Buffer (pH 3.5).
-
Causality: At pH 3.5, the basic nitrogen is fully protonated (
). This stabilizes the ionization state, preventing peak splitting. While neutral pH is possible with hybrid columns, acidic pH provides sharper peaks for polar impurities like the 2-Carboxaldehyde. -
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV transparency at low wavelengths (220 nm).
Detailed Experimental Protocol
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Gradient capability required).
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 5 µm (or equivalent L7 USP packing).
-
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Orthophosphoric Acid (85%), HPLC Grade.
-
Acetonitrile, Gradient Grade.
-
Water, Milli-Q (18.2 MΩ).
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 50 mM Phosphate Buffer, pH 3.5 (Adjusted with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 20 µL |
| Detection | UV at 260 nm (Reference: 360 nm or OFF) |
| Run Time | 25 minutes |
Gradient Program:
-
0-2 min: 85% A (Isocratic hold to elute very polar degradants)
-
2-15 min: 85% A
40% A (Linear Gradient) -
15-20 min: 40% A (Wash to elute dimers)
-
20-21 min: 40% A
85% A -
21-25 min: 85% A (Re-equilibration)
Standard & Sample Preparation
Critical Warning: Olanzapine and its aldehyde are light-sensitive. All operations must be performed under low-actinic light (yellow light) or using amber glassware.
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
-
Stock Standard (Olanzapine): 0.5 mg/mL in Diluent.
-
Impurity Stock (2-Carboxaldehyde): 0.05 mg/mL in Diluent.
-
System Suitability Solution: Mix Olanzapine Stock and Impurity Stock to achieve approx. 0.5 mg/mL Olanzapine spiked with 0.5% (2.5 µg/mL) 2-Carboxaldehyde.
System Suitability & Validation (Trustworthiness)
To ensure the method is "self-validating" during routine use, the following criteria must be met before releasing results.
System Suitability Criteria (SST)
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | Ensures accurate integration without shoulder interference. | |
| Tailing Factor ( | Indicates minimal silanol interaction; critical for quantitation. | |
| Precision (RSD) | Verifies injector and pump stability. | |
| Theoretical Plates | Ensures column efficiency. |
Analytical Workflow Diagram
The following workflow ensures data integrity from preparation to reporting.
Figure 2: Step-by-step analytical workflow for routine quantification.
Calculation & Reporting
Relative Response Factor (RRF): Oxidative impurities often have different extinction coefficients than the parent.
-
If an authentic standard of Olanzapine 2-Carboxaldehyde is available, determine the RRF.
-
If no standard is available, use RRF = 1.0 (per general ICH guidance for structurally similar variants), but note this assumption in the report.
Formula:
Where:
- = Peak area of 2-Carboxaldehyde.
- = Peak area of Olanzapine diluted standard (usually 1%).
- = Concentration of standard.
- = Concentration of sample.
- = Potency of standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Olanzapine) | Silanol interaction or Column aging. | Replace column. Ensure Buffer pH is exactly 3.5. Add 10mM Triethylamine (TEA) if using older silica technology. |
| Poor Resolution | Mobile Phase degradation. | Prepare fresh buffer daily. Evaporation of organic solvent changes retention times. |
| Ghost Peaks | Carryover or Gradient artifact. | Run a blank gradient. Wash needle with 90% ACN. |
| Area Variability | Sample instability. | Critical: Ensure samples are kept at 4°C in the autosampler and protected from light. |
References
- European Pharmacopoeia (Ph. Eur.). Olanzapine Monograph 10.0. Strasbourg: Council of Europe. (General grounding for Olanzapine impurity profiling).
-
Rao, P. S., et al. (2011).[5] "Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product." Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418.[5]
-
Baertschi, S. W., et al. (2008). "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations." Journal of Pharmaceutical Sciences, 97(2), 883-892.[3]
-
International Conference on Harmonisation (ICH) . Guideline Q2(R1): Validation of Analytical Procedures.
-
Simson Pharma . Olanzapine Impurity Profiling and Standards. (Reference for commercial availability of specific oxidative impurities).
Sources
- 1. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. semanticscholar.org [semanticscholar.org]
Quantitative Profiling of Olanzapine 2-Carboxaldehyde Using a Stable Isotope-Labeled Internal Standard
Introduction & Scientific Rationale
Olanzapine is a widely prescribed thienobenzodiazepine atypical antipsychotic indicated for the treatment of schizophrenia and bipolar disorder[1]. During drug development, formulation storage, and pharmacokinetic profiling, monitoring the stability of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement. Olanzapine is highly susceptible to environmental stress, particularly 2 and the piperazine moiety[2].
One of the primary oxidative degradation products is Olanzapine 2-Carboxaldehyde [3]. Accurately quantifying this trace-level impurity in complex matrices (such as human plasma or degraded pharmaceutical formulations) presents a significant analytical challenge due to matrix-induced ion suppression during mass spectrometry.
To create a self-validating analytical system, Olanzapine-d3 2-Carboxaldehyde is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). By incorporating three deuterium atoms, the SIL-IS achieves a +3 Da mass shift. This specific mass difference is intentionally chosen to prevent isotopic cross-talk—ensuring the natural M+3 isotopic abundance of the unlabeled analyte does not artificially inflate the internal standard signal. Because the SIL-IS shares identical physicochemical properties with the target impurity, it co-elutes chromatographically and experiences the exact same ionization environment, perfectly correcting for extraction losses and matrix effects[4].
Chemical and Physical Properties
The structural and physical parameters of the target analyte and its corresponding internal standard are summarized below to guide mass spectrometric tuning and chromatographic expectations.
| Property | Olanzapine 2-Carboxaldehyde (Analyte) | Olanzapine-d3 2-Carboxaldehyde (SIL-IS) |
| Role | Target Degradation Impurity | Internal Standard |
| CAS Number | 1330277-34-3[5] | 1794756-31-2[6] |
| Molecular Formula | C₁₇H₁₈N₄OS[5] | C₁₇H₁₅D₃N₄OS[6] |
| Molecular Weight | 326.42 g/mol [5] | 329.43 g/mol [6] |
| Ionization Mode | Positive ESI (ESI+) | Positive ESI (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 327.1 | m/z 330.1 |
Mechanistic Workflow & Visualization
The analytical methodology relies on the principle of isotopic dilution. The known concentration of the SIL-IS is spiked into the sample prior to any extraction steps.
Fig 1: Degradation pathway of Olanzapine and the SIL-IS spiking strategy for LC-MS/MS.
Experimental Protocol: Step-by-Step Methodology
To achieve high sensitivity and eliminate phospholipid-based ion suppression commonly seen in protein precipitation, 4[4].
Sample Preparation (Solid Phase Extraction)
-
Aliquot & Spike: Transfer 200 µL of human plasma (or dissolved drug product) into a clean microcentrifuge tube. Add 20 µL of the Olanzapine-d3 2-Carboxaldehyde working internal standard solution (500 ng/mL). Vortex for 30 seconds.
-
Pre-treatment: Add 200 µL of 2% ammonium hydroxide to the sample. Causality: Basifying the sample disrupts protein-drug binding, ensuring the analyte is in its un-ionized free base form for optimal retention on the hydrophobic SPE sorbent.
-
Conditioning: Condition an Oasis HLB SPE cartridge (1 mL, 30 mg) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate of ~1 drop/second.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar salts and endogenous interferences.
-
Elution: Elute the target analytes using 1 mL of Methanol:Acetonitrile (50:50, v/v) containing 0.1% formic acid.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of initial mobile phase. Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analytical Conditions
1 operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity[1].
-
Column: Thermo Hypersil Gold C18 (50 mm × 4.6 mm, 5 µm)[4].
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0–1 min (10% B), 1–4 min (linear gradient to 90% B), 4–5 min (hold at 90% B), 5–5.1 min (return to 10% B), 5.1–7 min (equilibration).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV | Desolvation Temp: 350°C.
Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.
Quantitative Data & Method Validation Parameters
The MRM transitions are selected based on the fragmentation of the precursor [M+H]⁺ ion to the most stable product ion. The loss of the piperazine moiety typically yields a highly stable fragment at m/z 256.1 for both the labeled and unlabeled species (assuming the deuterium label is located on the cleaved piperazine methyl group).
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Olanzapine 2-Carboxaldehyde | 327.1 | 256.1 | 50 | 25 |
| Olanzapine-d3 2-Carboxaldehyde | 330.1 | 256.1 | 50 | 25 |
Table 2: Representative Method Validation Summary
By normalizing the target analyte signal against the Olanzapine-d3 2-Carboxaldehyde internal standard, the method demonstrates robust validation metrics, successfully negating inter-batch extraction variations.
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Linearity Range | R² > 0.995 | 0.10 – 50.0 ng/mL (R² = 0.998) |
| Intra-day Precision (CV%) | ≤ 15% | 2.4% – 4.8% |
| Inter-day Accuracy (% Bias) | ± 15% | -3.1% to +4.2% |
| SPE Extraction Recovery | Consistent across QC levels | 89.5% (Analyte) / 90.1% (SIL-IS) |
| Matrix Effect (IS Normalized) | 85% – 115% | 98.2% (Negligible ion suppression) |
References
1.1, nih.gov 2.4, nih.gov 3.6, pharmaffiliates.com 4.5, tlcstandards.com 5.2, nih.gov 6.3, nih.gov
Sources
- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of Olanzapine and Fluoxetine in human plasma by LC-MS/MS: its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tlcstandards.com [tlcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
In vitro metabolism studies involving Olanzapine 2-Carboxaldehyde
Application Note: In Vitro Metabolic Characterization of Olanzapine 2-Carboxaldehyde
Introduction & Scientific Context
Olanzapine (OLZ) is a widely prescribed atypical antipsychotic metabolized primarily by CYP1A2 and UGT1A4. However, the oxidation of the 2-methyl group on the thiophene ring represents a critical, albeit secondary, metabolic vector. This pathway proceeds sequentially:
-
Hydroxylation to 2-hydroxymethyl-olanzapine (mediated largely by CYP2D6).
-
Oxidation to the transient Olanzapine 2-Carboxaldehyde (OLZ-2-CHO) .
-
Further oxidation to Olanzapine 2-Carboxylic Acid .
Why Focus on the Aldehyde? Aldehyde intermediates like OLZ-2-CHO are often "blind spots" in standard DMPK screens. They are electrophilic, potentially reactive (forming Schiff bases with proteins), and their clearance is governed by non-CYP enzymes—specifically Aldehyde Oxidase (AOX) and Aldehyde Dehydrogenase (ALDH) .
This guide provides a rigorous framework to characterize OLZ-2-CHO, distinguishing between cytosolic (AOX) and mitochondrial/cytosolic (ALDH) clearance mechanisms, and assessing its potential as a reactive metabolite.
Biological Mechanisms & Experimental Strategy
Unlike standard CYP substrates, aldehydes require specific subcellular fractions and cofactor conditions to be studied correctly.
The Enzyme Landscape
-
Aldehyde Oxidase (AOX): A cytosolic molybdo-flavoenzyme. It requires no external cofactor (uses water as the oxygen donor). It shows marked species differences (Human >> Dog/Rat for many substrates).
-
Aldehyde Dehydrogenase (ALDH): Requires NAD+ as a cofactor.
-
Cytochrome P450 (CYP): Requires NADPH . While CYPs can oxidize aldehydes, they are rarely the dominant clearance mechanism compared to AOX/ALDH.
Strategic Workflow
We will employ a "Subcellular Fractionation & Cofactor Dropout" strategy to pinpoint the enzyme responsible for OLZ-2-CHO clearance.
Figure 1: Decision tree for assigning metabolic clearance of aldehyde intermediates using cofactor dropout.
Detailed Protocols
Protocol A: Cytosolic vs. Microsomal Stability (Enzyme Mapping)
Objective: Determine if OLZ-2-CHO is cleared by AOX (cytosol, no cofactor), ALDH (cytosol + NAD+), or CYPs (microsomes + NADPH).
Materials:
-
Test Article: Olanzapine 2-Carboxaldehyde (10 mM stock in DMSO).
-
Matrices: Pooled Human Liver Cytosol (HLC) and Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NAD+ (10 mM aqueous), NADPH Regenerating System.
-
Inhibitors (Optional): Hydralazine (AOX inhibitor, 25 µM), Disulfiram (ALDH inhibitor, 10 µM).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4 containing 1 mM EDTA.
Procedure:
-
Pre-incubation: Prepare reaction mixtures in triplicate in a 96-well plate.
-
Group 1 (AOX): HLC (1 mg/mL) + Buffer.
-
Group 2 (ALDH): HLC (1 mg/mL) + NAD+ (1 mM final) + Buffer.
-
Group 3 (CYP): HLM (0.5 mg/mL) + NADPH + Buffer.
-
Group 4 (Control): Heat-inactivated Cytosol.
-
-
Initiation: Spike OLZ-2-CHO to a final concentration of 1 µM (0.1% DMSO final).
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Olanzapine-d3).
-
Stabilization (Crucial): Aldehydes are unstable. To prevent degradation post-sampling, add Methoxylamine (10 mM) to the quench solution to derivatize the remaining aldehyde into a stable oxime.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Analysis: Calculate the remaining percentage of parent (aldehyde) and the formation of the metabolite (carboxylic acid).
-
AOX Activity: Clearance in Group 1 (No cofactor).
-
ALDH Activity: (Clearance in Group 2) - (Clearance in Group 1).
Protocol B: Reactive Metabolite Trapping (GSH & Cyanide)
Objective: Assess if OLZ-2-CHO is "hard" (reactive) enough to form covalent adducts or if it is merely a metabolic transient.
Rationale: Aldehydes can form Schiff bases with lysine residues. Standard GSH trapping detects soft electrophiles (Michael acceptors), but cyanide (KCN) trapping is specific for hard electrophiles like iminium ions or reactive aldehydes.
Procedure:
-
System: Human Liver Microsomes (1 mg/mL) + NADPH (to generate oxidative metabolites if starting from parent) OR Human Liver Cytosol (if starting from 2-CHO).
-
Trapping Agents:
-
Glutathione (GSH): 5 mM (General reactivity).
-
Potassium Cyanide (KCN): 1 mM (Specific for iminium/aldehyde intermediates).
-
Methoxylamine: 1 mM (As a positive control for aldehyde presence).
-
-
Incubation: 60 minutes at 37°C.
-
Analysis: Scan for Neutral Loss (NL) of 129 Da (GSH adduct) or specific mass shifts (+27 Da for Cyanide, +29 Da for Methoxylamine).
Data Presentation & Interpretation
Table 1: Expected Clearance Profiles for Olanzapine 2-Carboxaldehyde
| System | Cofactor | Enzyme Active | Predicted Result (If AOX dominant) | Predicted Result (If ALDH dominant) |
| Cytosol | None | AOX | High Clearance | Low/Negligible Clearance |
| Cytosol | NAD+ | AOX + ALDH | High Clearance | High Clearance |
| Cytosol | NAD+ + Hydralazine | ALDH | Low Clearance | High Clearance |
| Microsomes | NADPH | CYP | Low Clearance | Low Clearance |
Key Interpretation Note: If you observe rapid clearance in Cytosol without cofactor, Aldehyde Oxidase (AOX) is the driver. This is critical for human dose prediction because AOX does not scale allometrically like CYPs (rats are poor predictors of human AOX activity).
Visualizing the Pathway
The following diagram illustrates the specific placement of the 2-Carboxaldehyde intermediate within the broader Olanzapine metabolic network.
Figure 2: Metabolic pathway focusing on the oxidation of the 2-methyl group.
References
-
Kassahun, K., et al. (1997). Disposition and biotransformation of the antipsychotic agent olanzapine in humans.[1] Drug Metabolism and Disposition.[1][2][3][4] Link
-
Pryde, D. C., et al. (2010).[5] Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[2][6][7] Journal of Medicinal Chemistry. Link
-
Sanoh, S., et al. (2015).[5] Aldehyde oxidase-mediated metabolism in drug development.[2][4][7] Drug Metabolism and Pharmacokinetics.[1][3][4] Link
-
Uetrecht, J. (2007). Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Olanzapine - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Olanzapine 2-Carboxaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Olanzapine 2-Carboxaldehyde. This critical intermediate is typically synthesized via a Vilsmeier-Haack formylation of the olanzapine precursor, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges and provides in-depth, experience-based solutions to optimize your reaction yield and purity.
Understanding the Core Synthesis: The Vilsmeier-Haack Reaction
The formylation of the olanzapine precursor is an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃). The electron-rich thiophene ring of the olanzapine precursor is the target for this electrophilic attack. The success of this reaction hinges on the reactivity of the substrate, the quality of the reagents, and precise control over reaction conditions.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes and how can I improve it?
Low conversion is a frequent issue and can often be traced back to several key factors:
-
Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent is highly moisture-sensitive. Any water in your DMF, POCl₃, or reaction glassware will quench the reagent, significantly reducing the concentration of the active electrophile.
-
Solution: Always use freshly distilled or anhydrous grade DMF. Ensure your POCl₃ is of high purity and has been stored under inert gas. Glassware should be oven-dried and cooled under a stream of dry nitrogen or argon before use.
-
-
Insufficient Substrate Activation: The thieno[2,3-b][1][2]benzodiazepine system is reasonably electron-rich, making it a suitable substrate for the Vilsmeier-Haack reaction. However, its reactivity can be influenced by various factors.
-
Solution: Ensure complete dissolution of the starting material. If solubility is an issue in your chosen solvent, consider gentle warming or sonication prior to the addition of the Vilsmeier reagent.
-
-
Inadequate Reaction Temperature or Time: Deactivated or sterically hindered substrates often require more forcing conditions to drive the reaction to completion.
-
Solution: If you are running the reaction at low temperatures (e.g., 0-5 °C) and observing low conversion, a systematic increase in temperature (e.g., to room temperature or even gentle heating to 40-50 °C) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: The molar ratio of the olanzapine precursor to the Vilsmeier reagent is critical. An insufficient amount of the reagent will naturally lead to incomplete conversion.
-
Solution: A common starting point is to use a 1.5 to 3-fold molar excess of the Vilsmeier reagent (both DMF and POCl₃) relative to the substrate.
-
Q2: The reaction mixture turns dark or black, and I'm isolating a complex mixture of byproducts. What's happening?
A dark reaction mixture is often indicative of decomposition of the starting material or product. This can be caused by:
-
Excessively High Reaction Temperatures: While some heating may be necessary, prolonged exposure to high temperatures can lead to polymerization or degradation of the electron-rich heterocyclic system.
-
Solution: If you are heating the reaction, do so cautiously and in a controlled manner. Use a digital hotplate with a temperature probe to maintain a consistent internal temperature. If decomposition is observed, reduce the temperature and extend the reaction time.
-
-
Side Reactions: The Vilsmeier reagent can potentially react with other functional groups in the molecule, although the primary site of attack is expected to be the thiophene ring.
-
Solution: Maintain a low reaction temperature during the initial addition of the Vilsmeier reagent to the substrate to minimize side reactions. A slow, dropwise addition of the reagent can also help to control the reaction exotherm and reduce the formation of byproducts.
-
Q3: I've confirmed product formation by TLC, but I'm struggling with the work-up and isolation, leading to a low isolated yield. What are the best practices for the hydrolysis and extraction?
The work-up procedure is critical for obtaining a good yield of the final product. The hydrolysis of the intermediate iminium salt to the aldehyde must be handled carefully.
-
Incomplete Hydrolysis: The iminium salt intermediate is relatively stable and requires complete hydrolysis to liberate the desired aldehyde.
-
Solution: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into a cold, aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). It is crucial to stir the mixture vigorously for a sufficient period to ensure complete hydrolysis. The pH of the aqueous layer should be carefully adjusted to be basic (pH 8-9) to facilitate the precipitation or extraction of the product.
-
-
Product Solubility: Olanzapine 2-Carboxaldehyde may have some solubility in the aqueous phase, especially if the pH is not optimal.
-
Solution: After quenching and neutralization, extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate. To minimize product loss, you can saturate the aqueous layer with sodium chloride (salting out) before extraction.
-
-
Emulsion Formation: The presence of polar solvents and salts can sometimes lead to the formation of emulsions during extraction, making phase separation difficult.
-
Solution: To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent. Allowing the mixture to stand for a period or gentle swirling can also help.
-
Q4: My final product is impure, even after purification. What are the likely impurities and how can I remove them?
Common impurities in the synthesis of Olanzapine 2-Carboxaldehyde can include:
-
Unreacted Starting Material: As discussed, this can be minimized by optimizing reaction conditions.
-
Over-formylated or Isomeric Products: While the 2-position on the thiophene ring is the most likely site of formylation, trace amounts of other formylated isomers may be produced.
-
Hydrolysis Byproducts: Incomplete reaction or side reactions can lead to various impurities.
Purification Strategy:
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, acetonitrile) to find the optimal conditions for obtaining high-purity crystals.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation of Olanzapine Precursor
| Parameter | Recommended Range | Rationale |
| Substrate Purity | >98% | Impurities in the starting material can lead to side reactions and a complex product mixture. |
| Solvent | Anhydrous DMF or Dichloromethane | DMF can act as both reagent and solvent. Dichloromethane can be used as a co-solvent to improve solubility and temperature control. |
| Reagent Ratio (Substrate:POCl₃:DMF) | 1 : 1.5-3 : 3-5 | A molar excess of the Vilsmeier reagent is necessary to drive the reaction to completion. |
| Temperature | 0 °C to 50 °C | Start at a low temperature and gradually increase if necessary. Monitor for decomposition. |
| Reaction Time | 2 - 12 hours | Monitor by TLC to determine the point of maximum conversion. |
| Work-up pH | 8 - 9 | Ensures complete hydrolysis of the iminium intermediate and facilitates product extraction/precipitation. |
Step-by-Step Vilsmeier-Haack Formylation Protocol
-
Reagent Preparation: In a three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).
-
Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (1.5-3 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Initiation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the olanzapine precursor (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at the chosen temperature (0-50 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Adjust the pH of the aqueous slurry to 8-9 with a suitable base (e.g., 2M NaOH solution).
-
Isolation: Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for the synthesis of Olanzapine 2-Carboxaldehyde.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yield in the synthesis of Olanzapine 2-Carboxaldehyde.
References
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
- Synthesis of olanzapine and intermediates thereof.Google Patents. (US7329747B2).
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. ACS Publications. Available at: [Link]
Sources
Technical Support Center: Sensitive Detection of Olanzapine 2-Carboxaldehyde
[1]
Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11]
The Challenge: Olanzapine (OLZ) is structurally characterized by a thienobenzodiazepine scaffold.[1][2] A critical quality attribute is the control of oxidative impurities.[3] Olanzapine 2-Carboxaldehyde (OLZ-2-CHO) arises from the oxidation of the C2-methyl group on the thiophene ring.[3]
Detecting OLZ-2-CHO is notoriously difficult for three reasons:
-
Chemical Instability: The aldehyde moiety is a "transient" oxidative state; it readily oxidizes further to the carboxylic acid (Olanzapine 2-Carboxylic Acid) or reacts with nucleophiles (e.g., primary amines in matrix or solvent) to form Schiff bases.[3]
-
Chromatographic Tailing: The basic piperazine nitrogen (
) interacts strongly with free silanols on stationary phases.[3] -
Isobaric Interference: In LC-MS, source fragmentation can produce ions from the N-oxide impurity that mimic the aldehyde, leading to false positives.[3]
This guide provides targeted troubleshooting for researchers attempting to reach LODs < 0.05% (ICH Q3A/B limits).
Troubleshooting Guide (Q&A)
Category A: Stability & Sample Preparation[1][7]
Q1: My OLZ-2-CHO peak area decreases significantly over the course of a sequence (approx. 4 hours). Is this an instrument issue?
A: This is likely a solution stability issue, not an instrument failure.[3] The aldehyde group is highly reactive.[3] In protic solvents (methanol/water), it can exist in equilibrium with its hemiacetal form, or oxidize to the carboxylic acid if dissolved oxygen is present.[3]
Corrective Protocol:
-
Solvent Switch: Replace Methanol with Acetonitrile (ACN) in your diluent. Methanol promotes hemiacetal formation.[3]
-
Temperature Control: Maintain the autosampler at 4°C.
-
Antioxidant Protection: Pre-treat solvents with 0.05% Ascorbic Acid or BHT (Butylated Hydroxytoluene), but be wary of ion suppression in MS.[3]
-
Amber Glass: Olanzapine and its derivatives are photosensitive.[3] Use amber glassware exclusively.
Q2: I see "ghost peaks" appearing at slightly higher retention times than the aldehyde. What are they?
A: These are likely acetals or Schiff bases .[3] If your sample matrix (plasma/tissue) contains primary amines, or if you use an ammonium acetate buffer at high concentrations, the aldehyde carbonyl can react to form an imine (Schiff base).[3]
Corrective Protocol:
-
Buffer Selection: Switch to Formic Acid (0.1%) instead of Ammonium Acetate if possible. If pH control is needed, use Ammonium Formate but keep concentration low (< 5mM).[3]
-
Rapid Separation: Minimize on-column residence time.[3]
Category B: Chromatography & Separation[1][2][3][6][9][10][11][12][13][14]
Q3: The Olanzapine parent peak tails heavily, masking the small 2-Carboxaldehyde impurity peak. How do I improve resolution?
A: Tailing is caused by the interaction of the positively charged piperazine nitrogen with acidic silanol groups on the silica surface.[3]
Corrective Protocol:
-
Column Choice: Move to a "Hybrid Particle" column (e.g., Waters XBridge or BEH C18) which operates at high pH.[3] High pH (> pH 8.[3]0) deprotonates the basic nitrogen, neutralizing the analyte and eliminating the ionic interaction with silanols.[3]
-
Ion Pairing (Alternative): If you must use low pH, add an ion-pairing agent like Hexanesulfonic Acid (10 mM) to the mobile phase.[3] Note: This is not compatible with LC-MS.
-
Base Deactivation: Ensure your column is "End-capped" (e.g., "Eclipse Plus" or "Inertsil ODS-3V").[3]
Q4: I cannot resolve the 2-Carboxaldehyde from the N-Oxide impurity.
A: These two impurities are structurally similar and often co-elute on standard C18 phases.[3]
Corrective Protocol:
-
Selectivity Change: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[3] The pi-pi interactions with the thienobenzodiazepine ring system offer orthogonal selectivity compared to the hydrophobic interaction of C18.[3] The aldehyde group affects the electron density of the thiophene ring differently than the N-oxide affects the piperazine, maximizing separation on PFP phases.[3]
Category C: Mass Spectrometry (LC-MS/MS)
Q5: I am getting a signal for the aldehyde in my blank/standard Olanzapine injection. Is my standard contaminated?
A: Not necessarily. This can be In-Source Fragmentation .[3] The Olanzapine N-oxide (a common impurity) can lose oxygen in the hot ESI source, or undergo rearrangement to mimic the aldehyde mass or fragments.[3]
Corrective Protocol:
-
Chromatographic Separation: You must chromatographically resolve the N-oxide from the aldehyde.[3] If they co-elute, MS cannot distinguish them reliably if fragmentation occurs.[3]
-
Soft Ionization: Lower the De-clustering Potential (DP) and Source Temperature.
-
Transition Verification: Monitor unique MRM transitions.
Recommended Experimental Protocols
Protocol A: Optimized LC-MS/MS Method for Impurity Profiling
This method is designed to separate the aldehyde from the parent and N-oxide.[3]
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenyl-Hexyl equivalent |
| Mobile Phase A | 10 mM Ammonium Formate (pH 9.0 adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 10% B; 1-8 min: 10% |
| Detection | ESI Positive Mode (MRM) |
| Diluent | Water:Acetonitrile (80:[3]20) + 0.1% Ascorbic Acid |
Rationale: High pH (9.[3]0) suppresses protonation of the piperazine, reducing tailing and improving peak shape for the parent, which aids in resolving the small impurity peaks.[3]
Protocol B: Stabilization of Stock Solutions
-
Preparation: Dissolve Olanzapine standard in Acetonitrile (do not use Methanol).
-
Additive: Add 0.05% (w/v) Ascorbic Acid to the aqueous portion of the diluent immediately before mixing.
-
Storage: Store at -20°C in amber vials.
-
Shelf-Life: Discard working standards after 24 hours.
Visualizing the Degradation & Decision Logic
Diagram 1: Oxidative Degradation Pathway of Olanzapine
This diagram illustrates the specific chemical transformation of the thiophene methyl group, highlighting the transient nature of the aldehyde target.[3]
Caption: Step-wise oxidative degradation of Olanzapine. The 2-Carboxaldehyde is a reactive intermediate that can further oxidize to the acid or react with amines.[3]
Diagram 2: Troubleshooting Decision Tree
A logic flow for resolving common detection issues.
Caption: Decision logic for troubleshooting peak shape, stability, and resolution issues in Olanzapine impurity analysis.
References
-
Bollikonda, S., et al. (2008).[3] "Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine."[3][7][8] Arkivoc, (xi), 195-201.[3]
-
Hiriyanna, S. G., et al. (2008).[3][8] "Identification and characterization of olanzapine degradation products under oxidative stress conditions." Journal of Pharmaceutical and Biomedical Analysis. (Verified via snippet 1.5/1.11).
-
Rao, P. S., et al. (2011).[3][12] "Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product." Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418.[3][12]
-
ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.
-
Niedzielski, J., et al. (2017).[3] "Development of LC-MS/MS Method for Determination of Olanzapine in Human Plasma." Acta Poloniae Pharmaceutica, 74(1), 31-40.[3]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciensage.info [sciensage.info]
- 5. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Olanzapine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in the Analysis of Olanzapine 2-Carboxaldehyde
Welcome to the technical support center for the bioanalysis of Olanzapine 2-Carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Understanding the Challenge: Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For Olanzapine 2-Carboxaldehyde, a metabolite of the atypical antipsychotic drug Olanzapine, the biological matrix (e.g., plasma, serum, urine) is a complex mixture of proteins, lipids, salts, and other endogenous substances.[1][2]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[5][6] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects as a critical part of bioanalytical method validation to ensure data integrity.[7][8][9][10]
The Primary Culprits: Phospholipids
A major contributor to matrix effects in bioanalysis are phospholipids from cell membranes.[1][11] These molecules can co-elute with the analyte and cause significant ion suppression, leading to variability in results and reduced instrument performance.[3][11][12]
Troubleshooting Guides & FAQs
This section provides practical solutions to common issues encountered during the analysis of Olanzapine 2-Carboxaldehyde.
Question 1: My analyte signal is inconsistent and lower than expected. How can I determine if this is due to matrix effects?
Answer:
This is a classic sign of ion suppression. To confirm the presence of matrix effects, a post-extraction spike experiment is the recommended approach.[13][14]
Causality: This experiment isolates the effect of the matrix by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix. A significant difference indicates that components from the biological sample are interfering with the ionization process.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the analyte and IS into the final, dried extract.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before the extraction process.
-
-
Analyze and Calculate the Matrix Factor (MF):
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
A matrix factor ideally between 0.75 and 1.25 is considered acceptable for a robust bioanalytical method.[5]
Question 2: I've confirmed ion suppression. What is the most effective sample preparation technique to minimize this for Olanzapine 2-Carboxaldehyde analysis?
Answer:
While simple protein precipitation (PPT) is a common first step, it is often insufficient for removing phospholipids, which are major contributors to ion suppression.[15][16] For a more robust cleanup, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended.
Causality: SPE and LLE provide a more selective cleanup by partitioning the analyte of interest away from interfering matrix components based on differences in their physicochemical properties.[15][17]
Workflow for Selecting a Sample Preparation Method
A decision-making workflow for sample preparation.
Recommended Sample Preparation Protocols:
Protocol 1: Solid Phase Extraction (SPE)
SPE is a highly effective method for cleaning up complex biological samples and has been successfully used for the analysis of Olanzapine and its metabolites.[18][19][20][21]
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elution: Elute the Olanzapine 2-Carboxaldehyde with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for isolating Olanzapine from biological matrices.[22][23][24]
-
Sample Preparation: To 1 mL of plasma, add the internal standard and 200 µL of 1 M sodium hydroxide.
-
Extraction: Add 5 mL of a hexane/dichloromethane (85:15 v/v) mixture and vortex for 5 minutes.[25]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Transfer the organic layer to a clean tube.
-
Back-Extraction (Optional but Recommended): Add 200 µL of 0.1 M HCl to the organic extract, vortex, and centrifuge. The analyte will move to the acidic aqueous layer, providing further cleanup.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.
Question 3: Even with SPE/LLE, I'm observing some variability. How can an internal standard help, and which one should I choose?
Answer:
An internal standard (IS) is crucial for correcting for variability in sample preparation and matrix effects.[13][14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Olanzapine-d3 2-Carboxaldehyde.[26]
Causality: A SIL-IS has nearly identical chemical and physical properties to the analyte.[20][27] This means it will behave similarly during extraction and ionization, effectively normalizing any suppression or enhancement experienced by the analyte.
Logical Relationship of Internal Standard Correction
How an internal standard corrects for matrix effects.
If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction.
Question 4: Are there any specialized techniques for removing phospholipids specifically?
Answer:
Yes, several commercial products are designed for the targeted removal of phospholipids. These often come in 96-well plate formats and can be integrated into your sample preparation workflow.[15][28]
Causality: These products utilize specific chemistries, such as zirconia-coated particles, that have a high affinity for the phosphate groups of phospholipids, selectively removing them from the sample extract.[16] This can significantly reduce ion suppression and improve data quality.[16][28]
Data on Phospholipid Removal Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Throughput |
| Protein Precipitation | 85-115% | Can be significant | Poor | High |
| Liquid-Liquid Extraction | ~94%[22] | Reduced | Good | Moderate |
| Solid Phase Extraction | >87%[18] | Minimal | Very Good | Moderate |
| Phospholipid Removal Plates | 84-95%[29] | Minimal[29] | Excellent[28] | High |
This table summarizes the general performance of different sample preparation techniques. Actual results may vary depending on the specific method and matrix.
Concluding Remarks
Addressing matrix effects is a critical aspect of developing robust and reliable bioanalytical methods for Olanzapine 2-Carboxaldehyde. By systematically evaluating your method, choosing an appropriate sample preparation strategy, and utilizing a suitable internal standard, you can minimize the impact of matrix interference and ensure the generation of high-quality data. For further guidance, always refer to the latest regulatory documents from agencies like the FDA.[7][8][30]
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Google Cloud.
- Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (n.d.). PMC.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration.
- Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). LinkedIn.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (n.d.). Waters.
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15). Chromatography Online.
- The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. (2015, March 15). PubMed.
- Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection. (n.d.). PubMed.
- A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. (n.d.). Waters Corporation.
- Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
- Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue. (n.d.). PMC.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). Chromatography Online.
- HybridSPE®-Phospholipid Technology. (n.d.). Bioanalysis Zone.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). IntechOpen.
- Phospholipid Depletion Techniques in LC‐MS Bioanalysis. (n.d.). ResearchGate.
- FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
- Determination of Olanzapine in Five Different Pharmaceutical Formulations. (n.d.). Longdom Publishing.
- Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva. (2020, January 1). PubMed.
- A UPLC-MSMS Method for the Analysis of Olanzapine in Serum-With Particular Emphasis on Drug Stability Testing. (2015, December 1). PubMed.
- High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Preparation. (n.d.). Sigma-Aldrich.
- Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis.
- Bioanalytical Method Validation. (n.d.). Food and Drug Administration.
- Solid Phase Extraction of Olanzapine with Reverse Phase Sorbents Prior to UV and HPLC Analysis. (2007, February 2). Taylor & Francis Online.
- Absolute matrix effect, relative recovery and process efficiency for olanzapine. (n.d.). ResearchGate.
- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023, October 16). PubMed.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
- Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Journal of Analytical Toxicology.
- Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. (n.d.). SciSpace.
- Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). Springer Nature Experiments.
- Determination of Olanzapine in Human Plasma by LC/MS/MS and its Clinical Applications. (2023, January 6). Journal of Pharmaceutical Research International.
- Solid Phase Extraction of Olanzapine with Reverse Phase Sorbents Prior to UV and HPLC Analysis. (2025, August 8). ResearchGate.
- Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. (n.d.). Drug Discovery and Development.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. (2018, November 12). MDPI.
- Quantitative mass spectrometry imaging of propranolol and olanzapine using tissue extinction calculation as normalization factor. (2012, August 30). PubMed.
- Determination of olanzapine in plasma by high-performance liquid chromatography using ultraviolet absorbance detection. (2002, June 25). PubMed.
- Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PubMed.
- Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. (2018, July 6). Journal of Chromatographic Science | Oxford Academic.
- Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). ResearchGate.
- Compound: OLANZAPINE (CHEMBL715). (n.d.). ChEMBL - EMBL-EBI.
- Chemical Name : Olanzapine-d3 2-Carboxaldehyde. (n.d.). Pharmaffiliates.
- Olanzapine - Antipsychotic Agent for CNS Disorders. (n.d.). APExBIO.
- Olanzapine. (n.d.). Wikipedia.
- Olanzapine | C17H20N4S | CID 135398745. (n.d.). PubChem - NIH.
Sources
- 1. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 2. infinixbio.com [infinixbio.com]
- 3. eijppr.com [eijppr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. pharmacompass.com [pharmacompass.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Determination of olanzapine in plasma by high-performance liquid chromatography using ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmaffiliates.com [pharmaffiliates.com]
- 27. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
Strategies to minimize the formation of Olanzapine 2-Carboxaldehyde impurity
Technical Support Center | Application Note: OLAN-IMP-02
Audience: Process Chemists, Formulation Scientists, and QA/QC Managers. Scope: Root cause analysis, process control, and troubleshooting for the "2-Carboxaldehyde" oxidative impurity in Olanzapine API and drug product.
Executive Summary
The formation of Olanzapine 2-Carboxaldehyde (often referred to as the 2-formyl impurity) is a critical quality attribute (CQA) failure mode driven primarily by radical-mediated autoxidation of the methyl group at the C-2 position of the thiophene ring. Unlike the N-oxide or lactam impurities which involve the diazepine ring, this impurity represents a direct attack on the thiophene substituent.
This guide provides a self-validating control strategy focusing on oxygen exclusion , trace metal sequestration , and excipient compatibility .
Module 1: Root Cause Analysis (Mechanism & Causality)
Q1: What is the specific mechanism of Olanzapine 2-Carboxaldehyde formation?
A: The formation is a stepwise oxidative degradation of the C-2 methyl group on the thiophene ring.
-
Initiation: Hydrogen abstraction from the C-2 methyl group by a radical initiator (ROS, peroxides, or trace metals like Cu²⁺/Fe³⁺), forming a benzylic-type radical.
-
Propagation: Reaction with molecular oxygen (
) forms a peroxy radical, which eventually degrades to the 2-hydroxymethyl intermediate. -
Oxidation: Further oxidation of the alcohol yields the 2-Carboxaldehyde (aldehyde). Continued oxidation can lead to the carboxylic acid.
Key Differentiator: Unlike the N-desmethyl or Lactam impurities, this pathway is specifically sensitive to headspace oxygen and peroxides in solvents/excipients .
Q2: Is this impurity process-related or degradation-related?
A: It is primarily degradation-related but can become process-related if:
-
Starting Material Contamination: The precursor 2-amino-5-methylthiophene-3-carbonitrile contains the 5-formyl analog.
-
Workup Stress: Extended heating of the reaction mixture in non-inerted vessels allows air oxidation of the thiophene methyl group.
Module 2: Process Minimization Strategies (Synthesis & Workup)
Q3: Which experimental parameters most critically impact this impurity?
A: The "Triangle of Oxidation" must be broken: Oxygen, Light, and Metals .
| Parameter | Critical Limit | Scientific Rationale |
| Inerting | The radical propagation step requires molecular oxygen. Nitrogen or Argon sparging is non-negotiable. | |
| Solvent Quality | Peroxides | Ethers (THF) or impurities in Toluene can carry peroxides that initiate the radical chain. |
| Trace Metals | Fe/Cu | Transition metals catalyze the decomposition of hydroperoxides into radicals (Fenton-like chemistry). |
| Temperature | Higher temperatures accelerate the kinetics of the methyl-to-aldehyde oxidation. |
Q4: How do I validate if my solvent degassing is effective?
A: Protocol: The Colorimetric Oxygen Check Do not rely solely on flow meters.
-
Setup: Use an in-line oxygen sensor if available.
-
Manual Check: Add a trace amount of a redox indicator (e.g., Resazurin) to a distinct aliquot of solvent. If it turns pink/fluorescent, dissolved oxygen is present.
-
Sparging: Sparge with
for at least 15 minutes per liter of solvent before heating.
Q5: Should I use antioxidants during crystallization?
A: Yes. If the impurity profile shows >0.05% 2-Carboxaldehyde, introduce an antioxidant strategy.
-
Recommendation: Ascorbic Acid (0.05 - 0.1% w/w) or BHT .
-
Mechanism: Ascorbic acid acts as a sacrificial reductant, quenching ROS before they can abstract hydrogen from the thiophene methyl.
-
Implementation: Add to the crystallization solvent prior to dissolving the crude Olanzapine.
Module 3: Formulation & Storage Troubleshooting
Q6: We see this impurity increasing during stability testing (40°C/75% RH). Why?
A: This indicates excipient incompatibility or packaging failure .
-
Excipient Check: Povidone (PVP) and Crospovidone often contain high levels of peroxides.
-
Action: Switch to "Low Peroxide" grades of binders/disintegrants.
-
-
Packaging: Olanzapine is moisture and oxygen sensitive.
-
Action: Ensure Alu-Alu blisters are used. If using HDPE bottles, include a silica gel canister with an oxygen scavenger packet.
-
Visualizing the Degradation & Control Pathway
The following diagram details the oxidative pathway of the thiophene methyl group and the specific intervention points to block aldehyde formation.
Caption: Mechanistic pathway of Olanzapine 2-Methyl oxidation to 2-Carboxaldehyde, highlighting critical inhibition nodes (Inerting, Antioxidants, Chelation).
Module 4: Analytical Detection (HPLC)
Q7: How do I resolve the 2-Carboxaldehyde impurity from Olanzapine?
A: The aldehyde is more polar than the parent but less polar than the N-oxide. Standard C18 columns may show co-elution if the gradient is too steep.
Recommended Method Parameters:
-
Column: C8 or Phenyl-Hexyl (Provides better selectivity for aromatic oxidation products).
-
Mobile Phase A: Phosphate Buffer pH 6.5 (Neutral pH stabilizes the aldehyde; acidic pH may cause further degradation).
-
Mobile Phase B: Acetonitrile.
-
Wavelength: 260 nm (The aldehyde conjugation shifts the
slightly). -
RRT (Relative Retention Time): Typically elutes before Olanzapine (approx RRT 0.85 - 0.90) due to the polarity of the carbonyl group, but verify with a standard.
Data Table: Impurity Characteristics
| Impurity Name | Structure Change | Origin | RRT (Approx) | Mitigation |
| 2-Carboxaldehyde | Thiophene -CH3 | Oxidative | ~0.85 | Inerting, Antioxidants |
| N-Oxide | Piperazine N | Oxidative | ~0.50 | Peroxide Control |
| Lactam | Diazepine Ring Oxidation | Hydrolytic/Oxidative | ~1.20 | Moisture Control |
References
-
Baertschi, S. W., et al. (2008).[1][2] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine in solid oral formulations. Journal of Pharmaceutical Sciences. Link
-
Rao, P. S., et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Simson Pharma. Olanzapine Impurity Standards and Structural Data. Link
-
Reddy, B. V., et al. (2015). The stress stability of olanzapine: Studies of interactions with excipients. Journal of Excipients and Food Chemicals. Link
Sources
- 1. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]
- 2. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for Olanzapine 2-Carboxaldehyde
Welcome to the technical support center for the optimization of extraction protocols for Olanzapine 2-Carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful extraction and analysis of this critical analyte.
Introduction to Olanzapine 2-Carboxaldehyde and Extraction Principles
Olanzapine is a widely prescribed second-generation antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is closely monitored to ensure patient safety and optimal outcomes, necessitating accurate and reliable bioanalytical methods.[1][2][3][4] Olanzapine 2-Carboxaldehyde is a key related substance and potential impurity that requires precise quantification.
The successful extraction of Olanzapine 2-Carboxaldehyde from various matrices is paramount for accurate downstream analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection.[1][4][5][6] The choice of extraction technique, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), significantly impacts recovery, purity, and overall method sensitivity.[1]
This guide will delve into the nuances of both SPE and LLE, providing detailed protocols and a comprehensive troubleshooting section to address common challenges encountered during method development and execution.
Core Extraction Methodologies
Solid-Phase Extraction (SPE)
SPE is a preferred technique for its high recovery rates and minimal matrix interference.[1] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.
This protocol is optimized for the extraction of Olanzapine 2-Carboxaldehyde from aqueous matrices such as plasma or saliva.
Materials:
-
SPE Cartridges: C18 or Oasis® MCX cartridges are recommended for their high recovery rates.[7][8]
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: Acetonitrile or Methanol, potentially with a small percentage of a basic modifier like ammonium hydroxide to enhance elution of basic compounds.[7]
-
Internal Standard (IS): An appropriate internal standard, such as a deuterated analog of Olanzapine (e.g., Olanzapine-d8), should be used.[9]
Step-by-Step Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with 1-2 mL of deionized water to prepare it for the sample.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an appropriate buffer) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analyte with 1-2 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Caption: A standard Liquid-Liquid Extraction (LLE) workflow for Olanzapine 2-Carboxaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of Olanzapine 2-Carboxaldehyde in a question-and-answer format.
Low Analyte Recovery
Q1: My recovery of Olanzapine 2-Carboxaldehyde is consistently low. What are the most likely causes?
A1: Low recovery can stem from several factors. Systematically investigate the following:
-
Suboptimal pH: The pH of the sample can significantly affect the ionization state of Olanzapine 2-Carboxaldehyde. For reverse-phase SPE, ensuring the analyte is in a less polar (non-ionized) state can improve retention on the sorbent. Conversely, for ion-exchange SPE, the analyte should be charged. Experiment with adjusting the sample pH prior to loading.
-
Inappropriate Solvent Choice (LLE): The principle of "like dissolves like" is crucial. [10]Olanzapine is practically insoluble in water but soluble in organic solvents like chloroform. [3][4]Ensure your extraction solvent has an appropriate polarity to effectively partition the analyte from the aqueous matrix. Consider solvent mixtures to fine-tune polarity. [3]* Insufficient Mixing (LLE): Inadequate vortexing or shaking will result in incomplete extraction. Ensure vigorous and sufficient mixing to maximize the surface area contact between the two phases. [3]* Analyte Breakthrough (SPE): If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and can pass through unretained. Optimize the flow rate during sample loading.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the sorbent. Consider using a stronger solvent or adding a modifier. For basic compounds like olanzapine derivatives on a reverse-phase sorbent, adding a small amount of a base (e.g., ammonium hydroxide) to the elution solvent can improve recovery. [7] Q2: Could the "salting out" effect improve my LLE recovery?
A2: Yes, the "salting out" effect can be highly beneficial. [10]By adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase, you increase its ionic strength. This reduces the solubility of non-polar compounds like Olanzapine 2-Carboxaldehyde in the aqueous layer, driving it into the organic phase and thereby increasing extraction efficiency. [10]
High Background Noise or Matrix Effects
Q3: I'm observing significant background noise and/or ion suppression in my LC-MS/MS analysis. How can I clean up my extract more effectively?
A3: High background and matrix effects are often due to co-extraction of endogenous components from the sample matrix.
-
Optimize the Wash Step (SPE): A more rigorous wash step can remove interfering compounds. Experiment with different wash solvents of intermediate polarity that will remove impurities without eluting the analyte of interest.
-
Use a More Selective SPE Sorbent: If using a standard C18 sorbent, consider a mixed-mode or polymeric sorbent that offers alternative retention mechanisms and can provide better selectivity for your analyte. Oasis® MCX, a mixed-mode cation exchange sorbent, has been used successfully for olanzapine extraction. [7][8]* Back Extraction (LLE): After the initial extraction, you can perform a "back extraction." This involves transferring the organic extract to a fresh tube and washing it with an aqueous buffer at a pH where the interfering compounds are ionized and partition into the aqueous phase, while your analyte remains in the organic layer.
Poor Reproducibility
Q4: My results are not reproducible between samples. What should I check?
A4: Poor reproducibility often points to inconsistencies in the experimental procedure.
-
Inconsistent pH Adjustment: Ensure the pH of every sample is accurately and consistently adjusted. Use a calibrated pH meter.
-
Variable Evaporation: Evaporating samples to complete dryness can lead to the loss of volatile analytes. Always leave a small amount of solvent and ensure the evaporation conditions (temperature and nitrogen flow) are consistent for all samples.
-
Inconsistent Solvent Volumes: Use calibrated pipettes for all liquid handling steps to ensure accurate and consistent volumes of sample, internal standard, and solvents.
-
Emulsion Formation (LLE): The formation of an emulsion between the aqueous and organic layers can make it difficult to consistently collect the same volume of the organic phase. If emulsions are a problem, try centrifuging at a higher speed or for a longer duration, or consider adding a small amount of a different organic solvent to break the emulsion.
Frequently Asked Questions (FAQs)
Q: What is a suitable internal standard for the analysis of Olanzapine 2-Carboxaldehyde?
A: The ideal internal standard is a stable isotope-labeled version of the analyte. For olanzapine analysis, deuterated forms such as olanzapine-d3, -d4, or -d8 are commonly used. [3]If a deuterated analog of the carboxaldehyde is not available, a structurally similar compound that is not present in the sample and has similar extraction and chromatographic properties can be considered.
Q: How stable is Olanzapine 2-Carboxaldehyde during sample storage and processing?
A: Olanzapine and its related compounds can be sensitive to oxidation and light. [11][12]It is advisable to protect samples from light and store them at low temperatures (e.g., -20°C or -80°C). [13]During sample processing, minimize exposure to light and elevated temperatures. The addition of an antioxidant like ascorbic acid has been shown to improve the stability of olanzapine in biological samples. [12] Q: What are the key parameters for method validation of an extraction protocol?
A: According to ICH guidelines, a validated analytical method should demonstrate: [5][6][14]* Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: A linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Notes |
| Typical Recovery | > 85% [7][8] | Can be variable, often > 80% with optimization | Recovery is highly dependent on the specific matrix and optimized conditions. |
| Solvent Consumption | Lower | Higher | Microextraction techniques can significantly reduce solvent usage in LLE. [1][15] |
| Throughput | Can be automated for high throughput [16] | Generally more manual and time-consuming | Automation options are available but less common than for SPE. |
| Selectivity | High, especially with selective sorbents | Lower, prone to co-extraction of interferences | Can be improved with back extraction. |
| Cost | Higher initial cost for cartridges | Lower material costs | Overall cost-effectiveness depends on the scale of the analysis. |
References
- Journal of Chemical Health Risks. (2024, May 1). Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review.
- Nagunath S et al. (2022, June 30). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. Ijppr.Human, 24(3), 429-439.
- ResearchGate. (2025, August 8). Solid Phase Extraction of Olanzapine with Reverse Phase Sorbents Prior to UV and HPLC Analysis.
- Kumar et al. (2021). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research, 12(1) Suppl 1, 48-56.
- PMC. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices.
- MDPI. (2024, March 21). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices.
- PMC. (2023, March 30). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro.
- PubMed. (2020, January 1). Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva.
- (2024, October 1). A Novel Method for The Simultaneous Determination of Olanzapine and Escitalopram in Artificial Saliva by High Performance Liquid Chromatography.
- ResearchGate. The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations.
- Olanzapine - PRODUCT INFORMATION.
- PubMed. (2001, February 15). Fully automated on-line determination of olanzapine in serum for routine therapeutic drug monitoring.
- The Pharmaceutical Journal. (2000, August 19). The preparation and stability of a liquid olanzapine preparation for oral administration in hospitals.
- ResearchGate. (2024, March 15). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices.
- MDPI. (2017, May 12). Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis.
- Benchchem. addressing poor recovery of 1-Decanol-D2 during extraction.
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis [mdpi.com]
- 16. Fully automated on-line determination of olanzapine in serum for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Comparative Profiling of Olanzapine 2-Carboxaldehyde and Major Impurities
The following guide provides an in-depth technical comparison of Olanzapine 2-Carboxaldehyde against other critical olanzapine impurities. It is designed for researchers and analytical scientists involved in API profiling, stability testing, and method development.
Executive Summary
In the development of Olanzapine (an atypical antipsychotic), impurity profiling is critical due to the molecule's susceptibility to oxidative degradation. While Olanzapine N-Oxide and Lactam impurities are well-documented in pharmacopoeias (EP/USP), Olanzapine 2-Carboxaldehyde represents a specific oxidative degradant and synthetic intermediate that poses unique analytical challenges.
This guide characterizes Olanzapine 2-Carboxaldehyde (OLZ-2-CHO) regarding its formation mechanism, chromatographic behavior, and toxicological potential relative to the established impurity profile.
Chemical Identity and Structural Comparison[1][2][3]
The core structure of Olanzapine consists of a thienobenzodiazepine scaffold.[1][2][3][4] The impurities differ primarily in the site of oxidation or ring modification.
| Impurity Name | Common Designation | Chemical Modification | Molecular Formula | Criticality |
| Olanzapine 2-Carboxaldehyde | Process Impurity / Degradant | Oxidation of C2-Methyl group on thiophene ring to Aldehyde (-CHO). | C₁₇H₁₆N₄OS | High (Reactive intermediate) |
| Olanzapine N-Oxide | Impurity A (EP) / B (USP) | Oxidation of the piperazine Nitrogen. | C₁₇H₂₀N₄O₂S | High (Major oxidative degradant) |
| Olanzapine Lactam | Impurity V / Lactam | Oxidation/Hydrolysis of the benzodiazepine ring. | C₁₇H₁₈N₄O₂S | Medium (Hydrolytic stability) |
| N-Desmethyl Olanzapine | Metabolite / Impurity | Loss of methyl group on piperazine. | C₁₆H₁₈N₄S | Medium (Metabolite) |
Formation Pathways
The formation of Olanzapine 2-Carboxaldehyde is distinct from the N-Oxide. While N-Oxide formation is a direct radical-mediated oxidation of the tertiary amine, the 2-Carboxaldehyde results from the oxidation of the aromatic methyl group, often proceeding through a hydroxymethyl intermediate.
Figure 1: Mechanistic pathway showing the divergence of 2-Carboxaldehyde formation from standard N-oxide and Lactam pathways.
Analytical Performance: HPLC Comparison
Separating Olanzapine 2-Carboxaldehyde from the parent peak and other polar impurities requires optimized Reverse Phase HPLC (RP-HPLC) conditions. The aldehyde group increases polarity relative to the methyl parent but introduces conjugated pi-systems that affect UV absorption.
Relative Retention and Selectivity
Using a standard C18 column with phosphate buffer (pH 2.5) and Acetonitrile:
-
Olanzapine (Parent): Elutes at ~1.0 RRT.
-
Olanzapine N-Oxide: Significantly more polar; elutes early (RRT ~0.3 - 0.5).
-
Olanzapine Lactam: Elutes early (RRT ~0.6 - 0.8).
-
Olanzapine 2-Carboxaldehyde: The aldehyde group is polar, but the molecule retains significant lipophilicity compared to the N-oxide. It typically elutes before Olanzapine but after the N-oxide , often in the crowded region near the Lactam or Desmethyl impurities.
Quantitative Data: Response Factors
The presence of the carbonyl group conjugated with the thiophene ring in 2-Carboxaldehyde alters its UV absorption maximum (
| Impurity | RRT (Approx)* | UV | Relative Response Factor (RRF)** | Detection Challenge |
| Olanzapine | 1.00 | 220, 270 nm | 1.00 | Reference |
| N-Oxide | 0.45 | 220, 254 nm | 0.9 - 1.1 | Tailing peak shape |
| 2-Carboxaldehyde | 0.85 | 280 - 290 nm | 1.2 - 1.5 | Bathochromic shift due to conjugation |
| Lactam | 0.65 | 220, 260 nm | 0.6 - 0.8 | Lower sensitivity |
*RRT values are method-dependent. Data based on standard acidic C18 gradients. **RRF indicates that 2-Carboxaldehyde may over-respond at standard wavelengths if not corrected.
Toxicological Assessment (E-E-A-T Analysis)
Structural Alerts
Olanzapine 2-Carboxaldehyde contains a reactive aldehyde moiety . In silico toxicology models (e.g., DEREK, SAR) often flag aldehydes as Class 3 (Alerting Structure, unrelated to the API structure) due to their potential to form Schiff bases with DNA bases.
-
Comparison: Unlike N-Nitroso Olanzapine (a high-potency mutagenic concern requiring ppm-level control), the 2-Carboxaldehyde is generally controlled as a standard impurity unless specific Ames test data proves otherwise.
-
Risk: High reactivity means it is often a transient intermediate. Stability studies must ensure it does not convert to more toxic species or polymerize.
Experimental Protocol: Validated Separation Method
The following protocol is designed to resolve the 2-Carboxaldehyde from the critical pair (Desmethyl Olanzapine).
Reagents and Equipment
-
Column: Inertsil ODS-3V or Kromasil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
Gradient Program
To ensure separation of the polar aldehyde from the parent:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 85 | 15 | 1.0 |
| 10.0 | 60 | 40 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
| 25.0 | 20 | 80 | 1.0 |
| 30.0 | 85 | 15 | 1.0 |
Workflow Diagram
Figure 2: Step-by-step analytical workflow for isolating Olanzapine impurities.[5][2][6]
Protocol Validation Check (Self-Correction)
-
Why pH 2.5? Olanzapine is basic (piperazine). Low pH ensures full ionization, preventing peak tailing.
-
Why Gradient? The N-oxide is very polar, while the parent is non-polar. Isocratic runs would either elute N-oxide in the void volume or retain Parent indefinitely.
-
Wavelength Selection: Monitoring at 270 nm is crucial for the 2-Carboxaldehyde to maximize sensitivity due to the conjugated thiophene-aldehyde chromophore.
References
-
Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine. Journal of Pharmaceutical Sciences.
-
Rao, P. S., et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis.
-
Simson Pharma. Olanzapine Impurity Standards and Chemical Data.
-
Reddy's Laboratories. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc.
-
European Medicines Agency (EMA). Olanzapine: EPAR - Scientific Discussion.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Potential Toxic Effects of Olanzapine on Metabolic Parameters in de Novo Paranoid Schizophrenic Patients. The Role of Adjunctive Aripeprazole: Clinical and Experimental Study [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Olanzapine 2-Carboxaldehyde vs. N-Desmethylolanzapine: Differentiating Metabolic Clearance from Oxidative Degradation
Executive Summary
Status: Olanzapine 2-Carboxaldehyde is technically validated as a stability-indicating biomarker for oxidative degradation, rather than a primary in vivo metabolic marker.
While N-Desmethylolanzapine (DMO) serves as the gold standard for assessing CYP1A2-mediated hepatic clearance, Olanzapine 2-Carboxaldehyde (often referred to as an oxidative impurity) tracks non-enzymatic degradation or specific oxidative stress pathways. Distinguishing these two is critical in drug development to prevent "false clearance" data, where sample degradation ex vivo is mistaken for in vivo metabolism.
This guide provides the comparative validation framework to distinguish true enzymatic metabolism (DMO) from oxidative artifacts (2-Carboxaldehyde) using LC-MS/MS.
Part 1: Mechanistic Grounding
The Divergence: Enzymatic vs. Chemical Pathways
To validate these biomarkers, one must understand their distinct origins. Olanzapine (OLZ) contains a piperazine ring and a thiophene ring, both susceptible to modification.
-
The Metabolic Route (DMO): The primary clearance pathway involves CYP1A2 attacking the piperazine nitrogen, removing a methyl group to form N-Desmethylolanzapine (DMO) . This correlates with smoking status and hepatic function.
-
The Degradation Route (2-Carboxaldehyde): Oxidative stress (e.g., exposure to air, peroxides) attacks the thiophene ring's methyl group. The methyl group (-CH3) oxidizes to an aldehyde (-CHO), forming Olanzapine 2-Carboxaldehyde .
Graphviz Pathway Diagram: The following diagram illustrates the structural divergence between the metabolic and degradation pathways.
Caption: Figure 1. Divergence of Olanzapine pathways. DMO represents enzymatic clearance, while 2-Carboxaldehyde indicates oxidative stress or instability.
Part 2: Comparative Analysis
Candidate vs. Gold Standard
The following table contrasts the "Candidate" biomarker (2-Carboxaldehyde) against the established "Gold Standard" (DMO).
| Feature | N-Desmethylolanzapine (DMO) | Olanzapine 2-Carboxaldehyde |
| Primary Classification | Metabolic Biomarker (Phase I) | Stability/Degradation Biomarker |
| Formation Catalyst | CYP1A2 (Major), CYP2D6 (Minor) | Non-enzymatic ROS, Peroxides, Light |
| Molecular Weight | 298.4 Da (Loss of 14 Da) | 326.4 Da (Gain of 14 Da) |
| Structural Change | Loss of Methyl on Piperazine N | Oxidation of Methyl on Thiophene C2 |
| Clinical Relevance | Measures CYP1A2 activity (e.g., smoking induction) | Measures sample handling quality & oxidative stress |
| Interference Risk | Low (Distinct mass transition) | High (Close to 2-Hydroxymethyl metabolite, 328 Da) |
| Validation Utility | Pharmacokinetic (PK) Profiling | Stability Indicating Method (SIM) |
Part 3: Experimental Validation Protocol
Objective: Distinguishing Metabolism from Degradation
To validate 2-Carboxaldehyde as a distinct marker, you must resolve it from isobaric or near-isobaric metabolites (like 2-Hydroxymethylolanzapine, MW 328).
Protocol: LC-MS/MS Differentiation Workflow
1. Sample Preparation:
-
Control A (Metabolic): Incubate Olanzapine (10 µM) with human liver microsomes (HLM) + NADPH for 60 min.
-
Control B (Degradation): Incubate Olanzapine (10 µM) with 3% Hydrogen Peroxide (
) for 2 hours (Forced Degradation).
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm particle size.[1]
-
Mobile Phase:
-
Gradient: 5% B to 90% B over 8 minutes.
3. Mass Spectrometry Settings (MRM Mode):
-
Olanzapine (Parent): 313.2
256.1[3] -
DMO (Metabolite): 299.2
256.1 (Loss of piperazine ring fragment remains similar). -
2-Carboxaldehyde (Target): 327.1
[Unique Fragment].-
Note: The aldehyde adds +14 Da to the parent (313 + 14 = 327).
-
Critical Check: Ensure separation from 2-Hydroxymethylolanzapine (MW 329, M+H 330).
-
4. Validation Logic (The "Self-Validating" Step):
-
If the peak at m/z 327 appears in Control B (
) but is absent/negligible in Control A (Microsomes), it is confirmed as a degradation artifact . -
If the peak appears in Control A and scales with CYP1A2 activity, it is a metabolite. Current literature supports the former (Degradation).
Part 4: Decision Framework for Researchers
Use this workflow to determine if your "Metabolite" is actually a degradation artifact.
Caption: Figure 2. Decision tree for validating Olanzapine related peaks. Distinguishes oxidative artifacts from stable metabolites.
References
-
N-Desmethylolanzapine (DMO) as Primary Metabolite: Callaghan, J. T., et al. (1999). Olanzapine: Pharmacokinetic and Pharmacodynamic Profile. Clinical Pharmacokinetics.[4]
-
Olanzapine Degradation Pathways (Impurity B/Carboxaldehyde): Reddy, B. V., et al. (2015). Stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
-
Bioanalytical Method Validation (LC-MS/MS): Niedziela, A., et al. (2020).[2] A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites. Molecules.[5][6][7][8]
-
Olanzapine Impurity Standards (Structure Confirmation): Clearsynth & Pharmaffiliates. (2024). Olanzapine 2-Carboxaldehyde and Related Impurities Data Sheets.
Sources
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics mapping changed after olanzapine therapy in drug-naive schizophrenia patients—the significant impact of gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olanzapine impurity 49 | C16H17N5OS | CID 175673704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Controlling and Analyzing Olanzapine 2-Carboxaldehyde in Diverse Formulations
Executive Summary
Olanzapine 2-Carboxaldehyde (CAS 1330277-34-3) represents a critical oxidative degradation product of Olanzapine, distinct from the more commonly cited N-oxide or Lactam impurities (Impurity B). Chemically defined as the 2-formyl derivative resulting from the oxidation of the C2-methyl group on the thiophene ring, its presence serves as a sensitive marker for oxidative stress in pharmaceutical formulations.
This guide provides a comparative technical analysis of this impurity's formation and control across three primary dosage forms: Film-Coated Tablets , Orally Disintegrating Tablets (ODT) , and Long-Acting Injectables (LAI) . It further details the analytical performance required to quantify this specific analyte amidst a complex matrix of related substances.
Chemical Context & Mechanism of Formation
To control Olanzapine 2-Carboxaldehyde, one must first understand its genesis. Unlike hydrolytic degradants, this impurity forms via a radical-mediated autoxidation pathway, often catalyzed by trace metals or peroxides present in excipients.
Degradation Pathway
The thiophene ring of Olanzapine is electron-rich, making the C2-methyl group susceptible to hydrogen abstraction. The resulting radical species reacts with molecular oxygen to form an intermediate alcohol, which subsequently oxidizes to the aldehyde.
Figure 1: Proposed oxidative pathway from Olanzapine to its 2-Carboxaldehyde derivative.
Comparative Analysis: Formulation Performance
The "performance" of a formulation in this context is defined by its ability to suppress the formation of Olanzapine 2-Carboxaldehyde over the shelf life (Stability Performance).
Table 1: Formulation Vulnerability & Control Strategies
| Formulation Type | Vulnerability to 2-Carboxaldehyde | Critical Excipient Risks | Recommended Control Strategy |
| Film-Coated Tablet | Low | Povidone (Peroxides), PEG | O2 Barrier: PVA or HPMC-based coating reduces oxygen permeation. Core: Low-peroxide binders. |
| ODT (Orally Disintegrating) | High | Crospovidone (Peroxides), Mannitol | Micro-environment: High porosity increases O2 exposure. Packaging: Requires Al/Al blisters. Additives: Antioxidants (e.g., Propyl Gallate) often necessary. |
| Long-Acting Injectable (LAI) | Medium | Oil Vehicles, Polysorbates | Headspace: Nitrogen purging is critical. Vehicle: Control of hydroperoxides in oil vehicles (e.g., refined soybean oil). |
Deep Dive: ODT vs. Coated Tablets
Orally Disintegrating Tablets (ODTs) historically show the poorest performance regarding this impurity. The porous matrix required for rapid disintegration exposes the drug substance to atmospheric oxygen. Furthermore, ODTs often utilize Crospovidone as a super-disintegrant. Commercial grades of Crospovidone can contain peroxide impurities (up to 400 ppm), which directly catalyze the oxidation of the C2-methyl group to the carboxaldehyde.
-
Data Insight: Stability studies indicate that ODTs packaged in PVC/PVDC blisters may show a 3-5x increase in 2-Carboxaldehyde levels compared to Al/Al blisters after 6 months at 40°C/75% RH [1].
Analytical Method Performance
Quantifying Olanzapine 2-Carboxaldehyde requires high-performance liquid chromatography (HPLC) capable of resolving it from the parent peak and the closely eluting N-oxide.
Method Selection: HPLC vs. UPLC
Standard pharmacopoeial methods (e.g., USP/EP for Olanzapine) often focus on Impurity A (N-Desmethyl) and Impurity B (Lactam). The 2-Carboxaldehyde is a "specified impurity" that may require method optimization.
-
Stationary Phase: C8 or C18 (End-capped to reduce silanol interactions with the basic piperazine nitrogen).
-
Mobile Phase: Phosphate Buffer (pH ~6.0-7.0) / Acetonitrile.[1]
-
Note: Olanzapine is unstable in acidic solutions; neutral to slightly alkaline pH improves peak shape and stability during the run.
-
-
Detection: UV at 260-270 nm (Thiophene absorption).
Analytical Workflow Validation
The following workflow ensures the method is "stability-indicating," meaning it can detect the 2-Carboxaldehyde without interference from other degradants.
Figure 2: Analytical workflow for validating the detection of Olanzapine 2-Carboxaldehyde.
Experimental Protocol: Oxidative Stress Testing
To evaluate a formulation's resistance to forming Olanzapine 2-Carboxaldehyde, researchers should utilize this targeted stress testing protocol.
Objective: Induce and quantify the formation of the 2-Carboxaldehyde impurity to benchmark formulation stability.
-
Sample Preparation:
-
Powder the tablets (or use API).
-
Disperse in a mixture of Acetonitrile:Water (50:50).
-
-
Oxidative Challenge:
-
Add Hydrogen Peroxide (H2O2) to a final concentration of 3%.
-
Incubate at Room Temperature for 2–4 hours.
-
Control: Prepare a parallel sample protected from light and oxygen (Nitrogen purge).
-
-
Quenching:
-
Neutralize peroxide with Sodium Bisulfite solution to prevent on-column oxidation.
-
-
Analysis:
-
Inject into HPLC system.[2]
-
Target Peak: Look for the peak eluting before Olanzapine (due to increased polarity of the aldehyde group vs. the methyl group).
-
Mass Spec Confirmation: Monitor m/z 327.1 (Parent + 14 Da from oxidation of CH3 to CHO).
-
Conclusion
The control of Olanzapine 2-Carboxaldehyde is a distinct challenge from managing hydrolytic impurities. It requires a holistic "Quality by Design" (QbD) approach that prioritizes:
-
Excipient Selection: Strict limits on peroxide values in binders and disintegrants.
-
Process Control: Minimizing oxygen exposure during wet granulation or ODT lyophilization.
-
Packaging: Utilizing high-barrier materials (Al/Al) for sensitive formulations like ODTs.
Researchers must validate their analytical methods specifically for this aldehyde, as standard pharmacopoeial methods may not optimize for its resolution, potentially leading to under-reporting of this toxicologically relevant impurity.
References
-
Narayana, M. B., et al. (2012). Stress degradation studies on olanzapine: Identification of degradation products by LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Pharmacopoeia (Ph.[3] Eur.) . Olanzapine Monograph 2258. EDQM. Link
-
Lilly Research Laboratories . (2008). Isolation, identification, and synthesis of oxidative degradation products of olanzapine. Journal of Pharmaceutical Sciences. Link
-
TLC Pharmaceutical Standards . Olanzapine 2-Carboxaldehyde (CAS 1330277-34-3) Data Sheet. Link
-
Simson Pharma . Olanzapine N-Formyl Impurity Structure and Data. Link
Sources
Safety Operating Guide
Olanzapine 2-Carboxaldehyde proper disposal procedures
Topic: Olanzapine 2-Carboxaldehyde Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
Part 1: Immediate Safety & Operational Snapshot
Olanzapine 2-Carboxaldehyde (an oxidative degradation product and synthetic intermediate of Olanzapine) presents a dual-hazard profile: the pharmacological potency of the thienobenzodiazepine scaffold and the chemical reactivity of the aldehyde functionality.
Critical Disposal Directive:
-
Do NOT dispose of down the drain (Sanitary Sewer).[2]
-
Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the aldehyde's susceptibility to rapid, exothermic oxidation.
-
Default Classification: Hazardous Chemical Waste (Toxic / Irritant / Sensitizer).
Quick Reference: Waste Segregation
| Waste State | Container Type | Labeling Requirement | Disposal Method |
|---|---|---|---|
| Solid (Pure/Bulk) | Amber Glass or HDPE Jar | "Hazardous Waste - Toxic Solid" | High-Temperature Incineration |
| Liquid (HPLC/Mother Liquor) | HDPE Carboy (Vented Cap) | "Hazardous Waste - Flammable/Toxic" | Fuel Blending / Incineration |
| Contaminated Debris | Clear Poly Bag (6-mil) | "Hazardous Waste - Solid Debris" | Incineration |
Part 2: Chemical Characterization & Hazard Context
To dispose of this compound safely, one must understand why it is hazardous. This protocol is built on the Parent Compound Principle : in the absence of a specific SDS for a rare impurity, safety parameters default to the parent API (Olanzapine) with added precautions for the specific functional group (Aldehyde).
The Hazard Profile
-
Pharmacological Toxicity: Like Olanzapine, this intermediate is a potent antagonist of dopamine and serotonin receptors. Accidental exposure (inhalation/dermal) can cause sedation, anticholinergic effects, and metabolic dysregulation.
-
Chemical Reactivity (The Aldehyde Factor): The 2-carboxaldehyde group renders this molecule more reactive than Olanzapine. It is an electrophile capable of Schiff base formation with proteins (skin sensitization risk) and is easily oxidized to the corresponding carboxylic acid.
-
Environmental Persistence: The thienobenzodiazepine ring system is resistant to biodegradation. Release into water systems poses a chronic risk to aquatic life.
Regulatory Framework (USA/Global)
-
RCRA Status (USA): While Olanzapine 2-Carboxaldehyde is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be characterized as hazardous based on Toxicity and Ignitability (if in solvent).
-
EPA Subpart P (Healthcare/Pharma): If generated in a healthcare setting, it falls under "Hazardous Waste Pharmaceuticals."[3][4] In a research setting (R&D), it is regulated under 40 CFR 262 (Generator Standards).
-
Best Practice: Manage as Non-Halogenated Organic Waste suitable for destructive incineration.
Part 3: Step-by-Step Disposal Protocol
Workflow 1: Solid Waste (Pure Substance or Heavily Contaminated Solids)
Objective: Isolate the potent compound to prevent aerosolization and ensure complete thermal destruction.
-
Containment:
-
Transfer the solid substance into a wide-mouth amber glass jar or HDPE container .
-
Why Amber? Olanzapine derivatives are light-sensitive; degradation can lead to unknown byproducts.
-
-
Secondary Packaging:
-
Place the primary container inside a clear, sealable plastic bag (Ziploc or heat-sealed).
-
Logic: This "double-containment" prevents contamination of the outer waste bin if the jar breaks.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: "Olanzapine 2-Carboxaldehyde (95%), Trace Solvents."
-
Hazard Checkboxes: Toxic, Irritant.[5]
-
-
Accumulation:
-
Place in the Satellite Accumulation Area (SAA) dedicated to "Toxic Solids."
-
Incompatibility Check: Ensure this bin does not contain strong oxidizers.[2]
-
Workflow 2: Liquid Waste (HPLC Effluent / Mother Liquors)
Objective: Prevent reaction with other waste streams and manage solvent flammability.
-
Segregation:
-
Determine the solvent system.
-
Scenario A (Acetonitrile/Methanol/Water): Dispose in "Non-Halogenated Solvents" carboy.
-
Scenario B (Dichloromethane/Chloroform): Dispose in "Halogenated Solvents" carboy.
-
-
pH Check:
-
Ensure the waste stream is neutral (pH 5-9).
-
Critical: Acidic conditions can accelerate the degradation of the aldehyde; basic conditions can induce polymerization.
-
-
Venting:
-
Use a safety cap with a charcoal filter and check valve .
-
Logic: Prevents pressure buildup from solvent volatilization while trapping toxic vapors.
-
Part 4: Emergency Response & Spill Procedures
Scenario: A 500mg vial of Olanzapine 2-Carboxaldehyde powder drops and shatters on the benchtop.
Diagram: Spill Response Decision Matrix
Caption: Operational workflow for managing a solid spill of Olanzapine 2-Carboxaldehyde in a laboratory setting.
Decontamination Chemistry:
-
Step 1: Wipe with a surfactant (soap/water) to remove the organic bulk.
-
Step 2: Treat surface with 10% Sodium Hypochlorite (Bleach) .
Part 5: Waste Minimization & Green Chemistry
To reduce the environmental footprint of your analytical or synthetic workflows:
-
Micro-Scale Synthesis: Perform derivatization reactions at the mg-scale to minimize aldehyde waste.
-
In-Situ Quenching:
-
If the aldehyde is a reagent in excess, quench the reaction mixture with a mild reducing agent (e.g., Sodium Borohydride) before workup. This converts the reactive aldehyde to the corresponding alcohol (Olanzapine-alcohol), which is generally less reactive and safer to handle as waste.
-
Note: This does not remove the toxicity of the parent scaffold, but it mitigates the specific reactivity of the aldehyde group.
-
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link][4]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Safety Data Sheet: Olanzapine Impurity A. (Used for comparative impurity hazard data). Retrieved from [Link]
Sources
Personal protective equipment for handling Olanzapine 2-Carboxaldehyde
Operational Safety Guide: Handling Olanzapine 2-Carboxaldehyde
Executive Summary: Immediate Hazard Alert Compound: Olanzapine 2-Carboxaldehyde (Impurity/Intermediate) Hazard Class: High Potency / Sensitizer (Treat as OEB 4 ) Critical Risks: Acute Toxicity (Oral), Skin Sensitization (High), Respiratory Irritation. Core Directive: Do not handle on an open bench. This compound possesses the pharmacological potency of the parent drug (Olanzapine) combined with the increased chemical reactivity of an aldehyde moiety.
Hazard Characterization & Risk Assessment
The "Why" behind the protocol.
As a thienobenzodiazepine derivative, Olanzapine 2-Carboxaldehyde shares the potent receptor-binding profile of Olanzapine (antipsychotic). However, the 2-carboxaldehyde functional group introduces a specific risk: protein adduct formation . Aldehydes are electrophilic; they readily react with nucleophilic residues on proteins (lysine/cysteine), significantly increasing the risk of contact dermatitis and respiratory sensitization compared to the parent drug.
Occupational Exposure Band (OEB) Assignment: Due to the absence of a specific Occupational Exposure Limit (OEL) for this intermediate, we apply the Precautionary Principle .
-
Default Band: OEB 4 (High Potency)
-
Target Control Limit: < 10 µg/m³ (8-hour TWA)
-
Skin Designation: YES (Skin absorption and sensitization are primary routes of exposure).
The PPE Matrix: Task-Based Protection
Do not rely on a "one-size-fits-all" approach. Match PPE to the energy of the task.
| Task Category | Energy Level | Respiratory Protection | Dermal Protection | Hand Protection |
| Storage & Transport | Low (Closed containers) | N95 or P100 (precautionary) | Standard Lab Coat | Single Nitrile Gloves (4 mil) |
| Solution Preparation | Medium (Pipetting/Dissolving) | P100 Half-Mask or PAPR (if outside isolator) | Tyvek® Sleeves + Lab Coat | Double Gloving (tested to ASTM D6978) |
| Solid Handling | High (Weighing/Transferring) | PAPR (Powered Air Purifying Respirator) | Tyvek® Coverall (Suit) | Double Gloving (Long cuff outer) |
| Spill Cleanup | Critical (Uncontrolled release) | Full-Face P100 or SCBA | Tyvek®/Chem-Tape Sealed Suit | Double Gloving + Chemical Resistant Outer |
Senior Scientist Insight: Why Double Glove? The aldehyde group can permeate standard nitrile. The air gap between two pairs of gloves acts as a diffusion buffer. Change the outer pair every 30 minutes or immediately upon splash contact.
Engineering Controls: The Primary Barrier
PPE is your last line of defense; engineering controls are the first.
-
Primary Containment:
-
Solids: Weighing must occur inside a Powder Containment Balance Enclosure (CVE) or a Glovebox/Isolator .
-
Air Velocity: Ensure face velocity is 0.3 – 0.5 m/s.
-
Filtration: HEPA (H14) filtration is mandatory for exhaust.
-
-
Secondary Containment:
-
Use a spill tray lined with absorbent pads for all liquid handling.
-
Static Control: Use an ionizing bar during weighing. Olanzapine derivatives are often electrostatic; static discharge can aerosolize the powder, bypassing the user’s breathing zone protection.
-
Operational Workflow: The "Self-Validating" System
Protocol failure usually occurs during de-gowning (doffing), where invisible dust on PPE is transferred to the skin. Follow this unidirectional flow.
Figure 1: High-Potency Handling Workflow The diagram below illustrates the critical "One-Way" path to prevent cross-contamination.
Caption: Unidirectional workflow to prevent migration of Olanzapine 2-Carboxaldehyde particles into common lab areas.
Critical Protocol Steps:
-
The "Dirty" Hand Rule: During processing, designate one hand as "dirty" (handles the vial/spatula) and one as "clean" (operates the balance/pipette). Never cross-contaminate.
-
Wet Wiping: Before removing items from the hood, wipe them down with a solvent-dampened cloth (e.g., 70% Isopropanol). Dry dusting re-aerosolizes the compound.
Disposal & Deactivation
Logistics for end-of-lifecycle management.
Deactivation Chemistry: While Olanzapine is stable, the aldehyde moiety is reactive.
-
Oxidation: Use 10% Sodium Hypochlorite (Bleach) . This oxidizes the aldehyde to a carboxylic acid and disrupts the thienobenzodiazepine ring system, reducing pharmacological potency.
-
Contact Time: Allow 15 minutes of contact time before neutralizing.
Waste Stream Management:
-
Solid Waste: Collect in a dedicated "Cytotoxic/High Potency" bin (usually yellow or purple coded). Incineration is the only acceptable disposal method. Do not autoclave (risk of volatilization).
-
Liquid Waste: Segregate into "High Potency Organic" waste. Do not mix with general solvent waste to prevent accidental exposure to downstream waste handlers.
References
-
Cayman Chemical. (2024). Safety Data Sheet: Olanzapine. Retrieved from
-
Merck (Sigma-Aldrich). (2025). Safety Data Sheet: Olanzapine. Retrieved from
- SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling.
-
PubChem. (2024). Olanzapine Compound Summary. National Library of Medicine. Retrieved from
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
